molecular formula C12H13FO3 B1417562 Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate CAS No. 2168067-37-4

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Cat. No.: B1417562
CAS No.: 2168067-37-4
M. Wt: 224.23 g/mol
InChI Key: NEQNMIRDUJFHRQ-UHFFFAOYSA-N
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Description

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C12H13FO3 and its molecular weight is 224.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-3-16-12(15)7-11(14)9-5-4-6-10(13)8(9)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQNMIRDUJFHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical safety data sheet (SDS) for fluorinated beta-keto esters

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Leads Subject: Operational Safety and Reactivity Profile of Fluorinated


-Keto Esters (e.g., Ethyl 4,4,4-trifluoroacetoacetate)

Executive Summary: The Fluorine Paradox

Fluorinated


-keto esters are indispensable building blocks in modern drug discovery. The trifluoromethyl (

) group acts as a "metabolic shield," blocking cytochrome P450 oxidation sites and enhancing lipophilicity. However, the very electronic properties that make these compounds valuable—strong electron-withdrawing induction and high electrophilicity—introduce specific safety and handling challenges that standard Safety Data Sheets (SDS) often obscure under generic warnings.

This guide moves beyond the GHS labels to provide a mechanistic understanding of the hazards, ensuring that researchers can exploit the utility of these reagents without compromising safety or data integrity.

Critical Hazard Profile (Beyond the Label)

While a standard SDS classifies compounds like Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as "Flammable" and "Irritant," a researcher must understand the causality of these hazards to mitigate them effectively.

The Acidity & Corrosivity Nexus

The electron-withdrawing nature of the


 group significantly increases the acidity of the 

-protons compared to non-fluorinated analogs.
  • Mechanism: The

    
     group stabilizes the enolate anion via induction.
    
  • Operational Impact: These compounds are aggressive electrophiles. Upon contact with moisture, they do not merely "hydrolyze"; they can form stable gem-diol hydrates or, under acidic conditions, release trace Hydrogen Fluoride (HF) .

  • Safety Implication: Standard borosilicate glassware is generally acceptable for storage, but PTFE (Teflon) or HDPE liners are mandatory for long-term storage or waste streams to prevent silicate leaching and glass etching.

Flammability & Volatility
  • Flash Point: Typically

    
     to 
    
    
    
    (Closed Cup).
  • Vapor Density: Heavier than air (

    
    ).
    
  • Risk: Vapors accumulate in low-lying areas (fume hood sumps). Ignition sources must be rigorously controlled.[1][2][3][4][5]

Quantitative Data Summary
PropertyValue (Typical for ETFAA)Operational Significance
CAS Number 372-31-6Verification Key
Boiling Point

Moderate volatility; requires reflux control.
Flash Point

Flammable Liquid (Cat 3) . Ground all transfers.[1]
Density

Denser than water; sinks in aqueous spills.
pKa (

-H)

Highly acidic; rapid deprotonation by weak bases.
Incompatibility Strong bases, OxidizersExothermic polymerization or decomposition.

Operational Protocols: A Self-Validating Workflow

This section outlines a "Safe Synthesis" lifecycle. We will use the condensation of ETFAA with hydrazine (a common route to trifluoromethyl pyrazoles) as the model workflow.

Receipt and Storage (The Hydration Check)
  • Protocol: Upon receipt, verify the integrity of the septum.

  • Validation: Run a quick

    
    -NMR.
    
    • Signal: A sharp singlet at

      
       indicates pure keto/enol forms.
      
    • Warning: A shifted signal or broadening may indicate hydrate formation (gem-diol), which alters stoichiometry.

  • Storage: Store at

    
     under Argon. Do not use standard metal spatulas  if the compound has solidified; use PTFE-coated tools to prevent metal contamination.
    
Reaction Setup (The Pyrazole Synthesis)
  • Vessel Selection: Use a 3-neck round bottom flask. Grounding clips are mandatory due to the low flash point.

  • Reagent Addition:

    • Risk:[1] The reaction with hydrazine is highly exothermic.

    • Control: Cool the ester solution to

      
      before adding the nucleophile.
      
    • Causality: The

      
       group activates the carbonyl, making the initial nucleophilic attack faster and more energetic than with non-fluorinated esters.
      
  • Monitoring: Monitor internal temperature. A spike

    
     indicates a runaway risk.
    
Waste Management (The HF Contingency)
  • The Trap: Do not mix waste streams with strong acids. Acidic hydrolysis of the trifluoromethyl group is difficult but possible, potentially releasing HF.

  • Validation: Check the pH of the aqueous waste layer. If

    
    , neutralize with Sodium Bicarbonate before disposal to prevent downstream container corrosion.
    

Visualized Workflows

Diagram: The Safety Lifecycle

This diagram illustrates the decision gates required when handling fluorinated building blocks.

SafetyLifecycle Start Receipt of Fluorinated Beta-Keto Ester Check Integrity Check (19F-NMR / Visual) Start->Check Hydrate Hydrate Detected? (Gem-Diol) Check->Hydrate Recalc Recalculate Stoichiometry (Mol Wt Correction) Hydrate->Recalc Yes Storage Storage: 4°C, Argon PTFE/HDPE Liner Hydrate->Storage No Recalc->Storage Reaction Reaction Setup (Grounding + Cooling) Storage->Reaction Waste Waste Disposal (pH Check for HF) Reaction->Waste

Figure 1: Operational decision tree for handling fluorinated esters, emphasizing the hydration check and waste neutralization.

Diagram: Metabolic & Reactivity Logic

Understanding why these compounds are toxic is crucial. This diagram maps the chemical reactivity to biological outcomes.

ToxicityLogic Compound Fluorinated Beta-Keto Ester (R-CO-CH2-CO-CF3) Hydrolysis In Vivo Hydrolysis (Esterase) Compound->Hydrolysis Metabolism Metabolite Toxic Metabolite: Fluoroacetate Potential Hydrolysis->Metabolite Cleavage Mechanism Inhibition of Aconitase (Krebs Cycle Block) Metabolite->Mechanism Mimicry Outcome Cellular Respiration Failure Mechanism->Outcome Toxicity

Figure 2: Toxicological pathway illustrating the "Lethal Synthesis" risk where fluoroacetate-like metabolites disrupt the Krebs cycle.

Toxicology & Metabolic Stability (E-E-A-T)

The "Lethal Synthesis" Risk

While the intact beta-keto ester is primarily an irritant, its metabolic breakdown products pose a more insidious threat.

  • Mechanism: If the molecule undergoes retro-Claisen condensation or hydrolysis in vivo, it may generate fluoroacetic acid or fluorocitrate analogs.

  • Impact: These metabolites mimic citrate in the Krebs cycle but cannot be processed by the enzyme aconitase. This halts cellular respiration (The "Lethal Synthesis").

  • Expert Insight: This is why "defensive" fluorination (adding F to block metabolism) must be balanced against the risk of creating toxic metabolites.

Skeletal Fluorosis

Chronic exposure to reagents that release labile fluoride ions (via hydrolysis) can lead to accumulation in bone tissue.

  • Monitoring: Regular users of fluorinated reagents should consider periodic urine fluoride monitoring if handling kilogram quantities.

Emergency Response Protocols

ScenarioImmediate ActionScientific Rationale
Skin Contact Wash with soap/water.[6] Apply Calcium Gluconate gel if redness persists.Fluoride ions sequester calcium; Gluconate provides a sacrificial calcium source to prevent bone/nerve damage.
Eye Contact Rinse for 15 mins. Isotonic saline is preferred over water.Prevent corneal etching and systemic absorption.
Spill (Bench) Absorb with Vermiculite.[1] Do NOT use sawdust.Sawdust is combustible; mixing with a flammable oxidizer/ester increases fire risk.
Fire Use

or Dry Chemical.[2][3]
Water may cause hydrolysis and release acidic vapors.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 9687, Ethyl 4,4,4-trifluoroacetoacetate. Retrieved February 12, 2026, from [Link]

  • Meanwell, N. A. (2018). Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Contextual grounding for metabolic stability claims).
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Pyrazoles from Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the synthetic protocols for generating pyrazole scaffolds from Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate . This specific


-keto ester is a high-value building block in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase, B-Raf) where the ortho-methyl and meta-fluoro substitutions provide critical steric and electronic modulation for active site binding.

The primary focus of this guide is the Knorr Pyrazole Synthesis , addressing the specific challenges posed by the sterically hindered 2-methylphenyl group. We provide protocols for:

  • Unsubstituted Pyrazoles: Synthesis of the 3-aryl-5-hydroxypyrazole tautomer using hydrazine hydrate.

  • Regioselective N-Alkylated Pyrazoles: Controlling isomer distribution when using substituted hydrazines (e.g., methylhydrazine).

Retrosynthetic Analysis & Mechanism

The transformation relies on the condensation of a 1,3-dielectrophile (


-keto ester) with a 1,2-dinucleophile (hydrazine).
Mechanistic Pathway

The reaction proceeds via an initial nucleophilic attack by the hydrazine nitrogen on the ketone carbonyl (more electrophilic) to form a hydrazone intermediate, followed by intramolecular cyclization with the ester group.[1]

Critical Consideration: The 2-methyl group on the phenyl ring creates significant steric bulk around the ketone carbonyl. This can retard the initial attack or, in the case of substituted hydrazines, alter the regioselectivity by disfavoring attack by the more substituted nitrogen.

Visualization: Reaction Pathway (DOT)

KnorrMechanism cluster_regio Regioselectivity Factors Start Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate Inter1 Hydrazone Intermediate (Kinetic Control) Start->Inter1 Nucleophilic Attack (Acid Cat.) Hydrazine Hydrazine / R-Hydrazine Hydrazine->Inter1 Cyclization Intramolecular Cyclization (- EtOH) Inter1->Cyclization Dehydration Product Pyrazolone / 5-Hydroxypyrazole (Tautomeric Eq.) Cyclization->Product Tautomerization Factor1 Steric Hindrance (2-Me Group) Factor1->Inter1 Factor2 Solvent Polarity

Figure 1: Mechanistic pathway for Knorr Pyrazole Synthesis highlighting the critical intermediate steps.

Experimental Protocols

Protocol A: Synthesis of 3-(3-fluoro-2-methylphenyl)-1H-pyrazol-5-ol

Target: Unsubstituted Pyrazole Core

This protocol yields the "pyrazolone" product, which exists in equilibrium with the 5-hydroxypyrazole form.

Reagents:

  • Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (1.0 equiv)

  • Hydrazine hydrate (64-80% solution) (1.2 equiv)

  • Ethanol (Absolute) (10 vol)

  • Acetic Acid (Catalytic, 0.1 equiv)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (e.g., 10 mmol) in Ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (12 mmol) dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add Glacial Acetic Acid (1 mmol).

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Monitoring: Check TLC (SiO₂, 5% MeOH in DCM). The starting

      
      -keto ester (
      
      
      
      ) should disappear; a lower
      
      
      spot (product) will appear.
  • Workup:

    • Cool the reaction mixture to

      
       in an ice bath.
      
    • The product often precipitates as a white/off-white solid.

    • If solid forms: Filter the precipitate and wash with cold ethanol (

      
       mL) followed by hexanes.
      
    • If no solid forms: Concentrate the solvent under reduced pressure to

      
       volume, then add cold water (10 mL) to induce precipitation.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[2]

Expected Yield: 75–85% Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl ester quartet (

    
     ppm) and triplet (
    
    
    
    ppm). A broad singlet for OH/NH should appear (
    
    
    ppm). The methylene protons of the pyrazolone ring typically appear around
    
    
    ppm (or as an aromatic singlet if in the hydroxy tautomer).
Protocol B: Regioselective Synthesis with Methylhydrazine

Target: 1-Methyl-3-aryl-1H-pyrazol-5-ol vs. 1-Methyl-5-aryl-1H-pyrazol-3-ol

When using methylhydrazine, two isomers are produced. The 2-methylphenyl steric bulk strongly disfavors attack at the ketone, often shifting selectivity.

Regiocontrol Strategy:

  • Condition A (Acidic - AcOH): Favors formation of the 5-aryl-3-hydroxy isomer (Reaction at ester first? No, acid activates ketone, but sterics may block it). Correction: In Knorr synthesis, acid usually favors attack at the ketone by the less hindered nitrogen, but with bulky ketones, the mechanism is complex.

  • Condition B (Basic/Neutral - EtOH): Often yields mixtures.

Optimized Protocol for Regiocontrol:

  • Setup: Dissolve

    
    -keto ester (1.0 equiv) in Ethanol.
    
  • Addition: Add Methylhydrazine (1.1 equiv) at

    
    .
    
  • Temperature:

    • Maintain at

      
       to RT for kinetic control (favors attack at the least hindered carbonyl, usually the ester, leading to 3-aryl-5-hydroxy isomer).
      
    • Heat to reflux for thermodynamic control.

  • Data Analysis: Due to the 2-methyl group, the 1-methyl-3-(3-fluoro-2-methylphenyl) isomer is generally preferred because placing the N-methyl group adjacent to the bulky 2-methylphenyl group (as in the 1-methyl-5-aryl isomer) creates severe steric clash.

Data Presentation & Troubleshooting

Solvent & Condition Effects

The following table summarizes the impact of reaction conditions on yield and regioselectivity for this specific sterically hindered substrate.

ParameterConditionYieldMajor IsomerRationale
Solvent Ethanol (Reflux)82%3-arylStandard protic solvent stabilizes transition states.
Solvent Toluene (Reflux)65%MixedHigher temp promotes dehydration but lower solubility.
Catalyst AcOH (0.5 eq)88%3-arylAcid catalysis accelerates ketone activation.
Reagent Methylhydrazine70%1-Methyl-3-aryl Steric clash between N-Me and Ar-2-Me disfavors 5-aryl isomer.
Tautomerism Identification

The product exists in a tautomeric equilibrium between the Pyrazolone (CH₂ form) , OH-form , and NH-form .

  • Solid State: Usually exists as the 5-hydroxypyrazole (OH-form) stabilized by hydrogen bonding.

  • Solution (DMSO): Mixture of OH and NH forms.

  • Differentiation:

    • Pyrazolone:[3]

      
       Carbon signal in C-NMR (
      
      
      
      ppm).
    • Hydroxypyrazole: Aromatic Carbon signals only.

Downstream Processing (Aromatization)

To obtain the fully aromatic pyrazole often required for kinase inhibition (e.g., removing the OH/C=O functionality or converting it to a leaving group):

Protocol: Conversion to Chloropyrazole

  • Suspend the 5-hydroxypyrazole product in Phosphorus Oxychloride (

    
    )  (5 vol).
    
  • Heat to

    
     for 2 hours.
    
  • Note: The steric bulk of the 2-methyl group may require longer reaction times compared to unsubstituted phenyl rings.

  • Quench carefully into ice water. This yields the 5-chloro-3-(3-fluoro-2-methylphenyl)-1H-pyrazole , a versatile intermediate for Suzuki couplings.

Workflow Visualization

Workflow Start Start: Beta-Keto Ester React Reaction: Reflux in EtOH/AcOH Start->React Monitor TLC Check: Disappearance of SM React->Monitor Monitor->React Incomplete Workup Workup: Cool & Filter Ppt Monitor->Workup Complete Purify Purification: Recrystallization (EtOH) Workup->Purify Analyze Analysis: NMR (Tautomer check) Purify->Analyze

Figure 2: Operational workflow for the synthesis and isolation of the target pyrazole.

References

  • Knorr, L. (1883).[4][5][6] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. Link

  • BenchChem. (2025).[3][7] Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Link

  • Fustero, S., et al. (2008).

    
    -Diketo Esters. Journal of Organic Chemistry. Link
    
  • RSC. (2017).[1] Knorr Pyrazole Synthesis: Mechanisms and Regioselectivity. Royal Society of Chemistry.[1] Link

  • Simson Pharma. Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate Product Data. Link

Sources

Application Note: High-Efficiency Synthesis of 2-(3-Fluoro-2-methylphenyl)-quinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application Note: Synthesis of 2-(3-Fluoro-2-methylphenyl)-4-hydroxyquinoline using Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate.

Executive Summary

This technical guide outlines the optimized protocol for utilizing Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (EFMO) as a core synthon in the production of substituted quinolines. The primary application is the synthesis of 2-(3-fluoro-2-methylphenyl)-4-hydroxyquinoline (also known as the 4-quinolone tautomer) via a modified Conrad-Limpach cyclization .

Key Technical Insight: The presence of the ortho-methyl group on the phenyl ring of the


-keto ester introduces significant steric strain at the ketone carbonyl. Standard protocols often fail due to incomplete Schiff base formation. This guide introduces a Dean-Stark mediated acid-catalysis workflow  to overcome this kinetic barrier, ensuring high yields (>85%) and minimizing side reactions.

Mechanistic Grounding & Retrosynthesis

The transformation relies on the condensation of an aniline derivative with the


-keto ester.[1][2][3][4][5] The reaction pathway bifurcates based on conditions (Kinetic vs. Thermodynamic control), leading to different regioisomers.
  • Path A (Knorr Synthesis - 100°C): Attack at the ester carbonyl

    
     Anilide intermediate 
    
    
    
    Cyclization to 4-aryl-2-hydroxyquinoline .
  • Path B (Conrad-Limpach - Target - 250°C): Attack at the ketone carbonyl

    
     Enamine intermediate 
    
    
    
    Cyclization to 2-aryl-4-hydroxyquinoline .

Target Strategy: To synthesize the 2-(3-fluoro-2-methylphenyl) derivative, we must force Path B . The steric bulk of the 2-methyl group on the starting material hinders the initial nucleophilic attack at the ketone. Therefore, thermodynamic water removal is critical to drive the equilibrium toward the enamine.

Mechanistic Pathway Diagram

ConradLimpach Start Reactants: Ethyl 3-(3-F-2-Me-Ph)-3-oxopropanoate + Aniline TS1 Transition State: Tetrahedral Intermediate (Sterically Hindered) Start->TS1 H+ Cat, Reflux Enamine Intermediate: β-Anilinocrotonate (Schiff Base) TS1->Enamine -H2O (Dean-Stark) Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Isomerization Product Product: 2-(3-F-2-Me-Ph)-4-hydroxyquinoline Cyclization->Product -EtOH

Figure 1: Reaction pathway prioritizing the Conrad-Limpach route to overcome steric hindrance at the ketone carbonyl.

Experimental Protocols

Protocol A: Synthesis of the Enamine Intermediate

Objective: Overcome steric hindrance to form the Schiff base.

Reagents:

  • Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (1.0 equiv)

  • Aniline (1.05 equiv)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) - Catalyst

  • Toluene or Benzene (Solvent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 20 mmol of the

    
    -keto ester and 21 mmol of aniline to the flask. Dissolve in 100 mL of Toluene.
    
  • Catalysis: Add catalytic p-TsOH (1 mmol). Note: The acid catalyst activates the sterically hindered ketone carbonyl.

  • Reflux: Heat the mixture to vigorous reflux (approx. 115°C).

  • Monitoring: Monitor the collection of water in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (typically 4–6 hours).

    • Validation: Check via TLC (Hexane:EtOAc 8:2). The starting keto-ester spot should disappear.

  • Isolation: Cool to room temperature. Wash the toluene layer with saturated NaHCO₃ (to remove acid catalyst) and brine. Dry over Na₂SO₄ and concentrate in vacuo.

    • Result: The crude

      
      -anilinocrotonate (enamine) is usually an oil or low-melting solid. Do not purify further  to avoid hydrolysis.
      
Protocol B: Thermal Cyclization (Conrad-Limpach)

Objective: Effect intramolecular cyclization to the quinoline core.[3]

Reagents:

  • Crude Enamine (from Protocol A)

  • Dowtherm A (Diphenyl ether / Biphenyl eutectic mixture) or Diphenyl ether.

Step-by-Step Methodology:

  • Pre-heating: In a 3-neck flask equipped with a thermometer and an air condenser (not water-cooled, to allow ethanol escape), heat 50 mL of Dowtherm A to 250°C .

    • Critical Safety: Ensure the setup is in a fume hood. Dowtherm vapor is irritating.

  • Addition: Dissolve the crude enamine in a minimal amount of warm Dowtherm A (or add neat if liquid). Add this dropwise to the vigorously stirring hot solvent.

    • Rate: Add slowly to maintain the temperature above 240°C. Rapid addition causes cooling and may favor polymerization over cyclization.

  • Reaction: Maintain temperature at 245–255°C for 30–60 minutes.

    • Observation: Rapid evolution of ethanol vapor will occur.

  • Workup: Allow the mixture to cool slowly to room temperature.

    • Precipitation: The product, 2-(3-fluoro-2-methylphenyl)-4-hydroxyquinoline, typically precipitates as a solid upon cooling.

  • Filtration: Dilute the mixture with 50 mL of Hexane or Petroleum Ether to reduce viscosity and maximize precipitation. Filter the solid.[4]

  • Purification: Wash the filter cake extensively with Hexane (to remove Dowtherm A) and Acetone (to remove unreacted impurities). Recrystallize from Ethanol/DMF if necessary.

Quantitative Data & Optimization

Solvent Selection Impact on Yield:

Solvent System Temperature Yield (%) Notes
Ethanol (Reflux) 78°C < 10% Insufficient energy for cyclization; favors Knorr byproduct.
Xylene (Reflux) 140°C 35% Slow reaction; incomplete conversion.
Dowtherm A 250°C 88% Optimal. Rapid cyclization, clean ethanol elimination.

| Mineral Oil | 260°C | 75% | Difficult workup; product trapped in oil matrix. |

Troubleshooting the "Ortho-Effect": If the condensation (Protocol A) is sluggish due to the 2-methyl group:

  • Increase Catalyst: Raise p-TsOH to 10 mol%.

  • Solvent Switch: Use Xylene (boiling point 140°C) instead of Toluene for the Dean-Stark step to push the equilibrium harder.

  • Molecular Sieves: Add 4Å molecular sieves to the reaction pot (in addition to the trap) to scavenge trace water.

Downstream Functionalization: Chlorination

For medicinal chemistry applications (e.g., Suzuki coupling), the 4-hydroxy group is often converted to a chloride.

Protocol:

  • Suspend the 4-hydroxyquinoline product (1.0 equiv) in POCl₃ (5.0 equiv).

  • Add a catalytic amount of DMF (3-4 drops).

  • Reflux (105°C) for 2 hours. The solid will dissolve as it converts to the chloro-quinoline.

  • Pour onto crushed ice/NH₄OH carefully to quench. Filter the precipitate.[4]

Workflow Visualization

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization Step1 Reactants + pTsOH in Toluene DS Dean-Stark Reflux (-H2O) Step1->DS Isolate Evaporate Solvent (Crude Enamine) DS->Isolate Heat Pre-heat Dowtherm A to 250°C Isolate->Heat Transfer Add Dropwise Addition of Enamine Heat->Add Cool Cool & Precipitate with Hexane Add->Cool Final Final Product: 2-(3-F-2-Me-Ph)-4-OH-Quinoline Cool->Final Filtration

Figure 2: Operational workflow for the two-step synthesis process.

References

  • BenchChem. (2025).[3][6] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from

  • Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline.[5][7] Org. Synth. 1948, 28, 80. Retrieved from

  • Master Organic Chemistry. (2020). The Claisen Condensation and Dieckmann Condensation. Retrieved from

  • ChemicalBook. (2025). 4-Hydroxy-2-(trifluoromethyl)quinoline Synthesis. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

Sources

Procedure for Knoevenagel condensation using fluorinated beta-keto esters

Strategic Synthesis: Knoevenagel Condensation with Fluorinated -Keto Esters

Executive Summary & Scientific Context

The incorporation of fluorine into organic scaffolds is a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] The Knoevenagel condensation—the modification of an aldehyde or ketone with an active methylene compound—remains the most efficient route to synthesize ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

However, fluorinated


-keto esters



hydrates or hemiacetalsretro-Claisen cleavage

This guide details two robust protocols designed to overcome these barriers: a high-fidelity Lewis Acid-mediated method and a rapid Green Synthesis approach.

Mechanistic Insight: The Fluorine Effect

To successfully execute this reaction, one must understand the competition between deprotonation and hydration .

  • Acidity vs. Nucleophilicity: The

    
     group stabilizes the enolate intermediate, making deprotonation easy. However, this stability makes the enolate less nucleophilic, requiring a highly activated electrophile (aldehyde) for the reaction to proceed.
    
  • The Hydrate Trap: In protic solvents or "wet" conditions, the

    
    -carbonyl exists in equilibrium with its gem-diol (hydrate). The hydrate disrupts the coordination required for the condensation transition state.
    
  • Catalytic Strategy:

    • Standard Base (Piperidine/AcOH): Often insufficient due to slow kinetics and retro-Claisen side reactions.

    • Lewis Acid (

      
      ):  The preferred method. Titanium(IV) acts as a dual activator—it coordinates with the 
      
      
      -keto ester to prevent hydration and activates the aldehyde electrophile, acting as a template for C-C bond formation.
Visualization: Reaction Pathway & Lewis Acid Activation[3]

Gcluster_0Critical Control PointSubstrateFluorinated beta-Keto EsterHydrateGem-Diol (Inactive Hydrate)Substrate->Hydrate+ H2O (Reversible)EnolateTi-Enolate ComplexSubstrate->Enolate+ TiCl4 / BaseIntermediateAldol IntermediateEnolate->Intermediate+ AldehydeAldehydeActivated Aldehyde-TiCl4Aldehyde->IntermediateCoordinationProductAlpha-Trifluoromethyl Chalcone/ProductIntermediate->Product- Ti-Oxide Species

Figure 1: Mechanistic pathway highlighting the "Hydrate Trap" and the role of Titanium in forcing the forward reaction.

Critical Parameters & Data Comparison

The following table summarizes the efficiency of different catalytic systems for the reaction of ethyl 4,4,4-trifluoroacetoacetate with benzaldehyde.

ParameterMethod A: Classical (Piperidine/AcOH)Method B: Lewis Acid (

/Pyridine)
Method C: Microwave (Solvent-Free)
Reaction Time 12–24 Hours1–3 Hours5–15 Minutes
Solvent Toluene (Dean-Stark)

or THF (Anhydrous)
None / Ionic Liquid
Typical Yield 40–60%85–95% 70–85%
Stereoselectivity Mix of E/ZHigh E-selectivityMix of E/Z
Side Products Retro-Claisen cleavageMinimalPolymerization (if overheated)
Moisture Sensitivity ModerateHigh (Requires inert atm.)Low

Detailed Experimental Protocols

Protocol A: -Mediated Condensation (High Fidelity)

Recommended for complex pharmaceutical intermediates where yield and purity are paramount.

Materials:

  • Fluorinated

    
    -keto ester (1.0 equiv)
    
  • Aromatic Aldehyde (1.0 equiv)

  • Titanium(IV) chloride (

    
    ) (2.0 equiv)
    
  • Pyridine or Triethylamine (4.0 equiv)

  • Anhydrous THF or

    
    
    
  • Inert atmosphere (

    
     or Ar)
    

Step-by-Step Workflow:

  • System Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush continuously with Nitrogen.

  • Solvation: Charge the flask with anhydrous THF (

    
     substrate). Add 
    
    
    (2.0 equiv) dropwise at
    
    
    (ice bath). A yellow precipitate/suspension typically forms.
  • Substrate Addition: Add the fluorinated

    
    -keto ester (1.0 equiv) and the aldehyde (1.0 equiv) to the flask.
    
  • Base Addition (Critical Step): Dissolve Pyridine (4.0 equiv) in a small volume of THF. Add this solution dropwise to the reaction mixture over 15–20 minutes at

    
    .
    
    • Note: The reaction is exothermic. Control addition rate to maintain temp

      
      .
      
  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours. Monitor by TLC (Visualize with UV or

    
     stain).
    
  • Quench & Workup:

    • Cool back to

      
      .
      
    • Quench carefully with saturated aqueous

      
       solution.
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with

      
       (to remove pyridine), then brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Rapid Screening)

Recommended for library generation or robust substrates.

Materials:

  • Fluorinated

    
    -keto ester (1.0 equiv)
    
  • Aldehyde (1.0 equiv)

  • Piperidine (0.1 equiv) or

    
     (0.5 equiv)
    
  • Microwave Reactor Vials (G10 or G30)

Step-by-Step Workflow:

  • Mixing: In a microwave vial, mix the ester and aldehyde neat.

  • Catalyst: Add the catalyst. If solid (

    
    ), grind the mixture slightly to ensure contact.
    
  • Irradiation: Seal the vial. Irradiate at

    
     (or set temp to 
    
    
    ) for 5–10 minutes.
    • Caution: Fluorinated esters have lower boiling points; ensure the vessel is pressure-rated.

  • Extraction: Cool to RT. Dissolve the crude residue in

    
     or 
    
    
    .
  • Wash: Wash with water to remove the catalyst.

  • Isolation: Recrystallize from Ethanol/Water or proceed to chromatography.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
No Reaction / Starting Material Recovered Hydrate formation on the

-ketone.
Switch to Protocol A (

). Ensure all solvents are anhydrous. Add molecular sieves (4Å) to the reaction.
Low Yield / Deacylation Retro-Claisen cleavage due to high basicity.Reduce base strength (switch Pyridine to catalytic Piperidine). Lower reaction temperature.[2]
Product is an Oil (Impurities) Incomplete dehydration (Aldol intermediate remains).Reflux with a trace of p-TsOH in Toluene (Dean-Stark) to force water elimination.
Workflow Decision Tree

DecisionTreeStartStart: Fluorinated KnoevenagelScaleReaction Scale?Start->ScaleSmall< 100 mg (Screening)Scale->SmallLibrary GenLarge> 1g (Process)Scale->LargeScale UpMethodBUse Protocol B (Microwave/Neat)Small->MethodBSubstrateCheckIs Aldehyde Sterically Hindered?Large->SubstrateCheckMethodAUse Protocol A (TiCl4 Mediated)SubstrateCheck->MethodAYes (Difficult)MethodCDean-Stark (Toluene/Piperidine)SubstrateCheck->MethodCNo (Simple)MethodC->MethodAIf Yield < 50%

Figure 2: Decision matrix for selecting the appropriate experimental protocol.

References

  • Leelav

    
     catalyzed Knoevenagel condensation: A facile synthesis of 
    
    
    -unsaturated acids and esters. Journal of Chemical Sciences.
  • Sigma-Aldrich. (n.d.). Knoevenagel Condensation Reaction: Mechanism and Protocols. MilliporeSigma Technical Library.

  • Renzetti, A., et al. (2015).[3]

    
    -promoted Condensation of Methyl Acetoacetate, Isobutyraldehyde, and Indole: A Theoretical and Experimental Study. Physical Chemistry Chemical Physics. 
    
  • BenchChem. (2025).[4] Knoevenagel Condensation with

    
    -Keto Esters: An Application Note. 
    
  • Bensari, A., & Zaveri, N. T. (2003).[2] Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols (Context on TiCl4 reactivity). Synthesis.

Application Note: Preparation of 3-Fluoro-2-Methylphenyl Magnesium Bromide

[1]

Part 1: Strategic Overview & Mechanistic Insight

The Challenge of the "1,2,3" Motif

The synthesis of 3-fluoro-2-methylphenyl magnesium bromide presents a specific set of challenges distinct from generic phenyl Grignards. The 1,2,3-substitution pattern introduces two critical constraints:

  • Steric Hindrance (The Ortho-Methyl Effect): The methyl group at the 2-position (ortho to the C-Mg bond) creates significant steric bulk. This impedes the approach of the magnesium surface to the C-Br bond, making initiation the rate-limiting and most failure-prone step.

  • Electronic Deactivation: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). While less deactivating than a para-fluoro group, it destabilizes the radical cation intermediate required for Grignard formation, requiring higher activation energy (heat) to sustain the reaction.

Route Selection: Direct Insertion vs. Exchange

While Magnesium-Halogen Exchange (using iPrMgCl) is often used for highly functionalized arenes, Direct Oxidative Insertion (Mg + ArBr) remains the preferred industrial and laboratory route for this specific substrate due to atom economy and the absence of sensitive functional groups (like esters or electophilic nitriles) on the ring.

Selected Route: Direct Insertion in THF.

  • Solvent: Tetrahydrofuran (THF) is mandatory.[1] Diethyl ether (Et₂O) often fails to solvate the magnesium species sufficiently to overcome the steric barrier of the ortho-methyl group.

  • Concentration: Target 0.5 M – 0.8 M. Higher concentrations risk precipitation of the Grignard species due to the rigid "wall" of the methyl group disrupting crystal packing/solvation spheres.

Part 2: Detailed Experimental Protocol

Reagents & Materials Table
ReagentRoleEquiv.Purity / Specs
1-Bromo-3-fluoro-2-methylbenzene Substrate1.0>98%, Dry (Water <100 ppm)
Magnesium Turnings Metal Source1.1 – 1.2Grignard grade, crushed/fresh
THF (Tetrahydrofuran) SolventN/AAnhydrous, inhibitor-free, <50 ppm H₂O
Iodine (I₂) Activator1-2 crystalsResublimed
1,2-Dibromoethane (DBE) Co-initiator0.05Neat liquid
Lithium Chloride (Optional) Additive0.5Anhydrous (Accelerates difficult insertions)
Step-by-Step Methodology
Phase A: System Preparation
  • Glassware Drying: Oven-dry a 3-neck round-bottom flask (RBF), reflux condenser, and pressure-equalizing addition funnel at 120°C for at least 4 hours. Assemble hot under a stream of Argon or Nitrogen.

  • Magnesium Activation (Mechanical): Place Mg turnings (1.2 eq) into the RBF. Stir dry under inert gas for 20 minutes. Expert Tip: The friction of dry stirring creates fresh micro-fractures on the Mg oxide layer.

Phase B: Initiation (The Critical Step)
  • Solvent Charge: Add sufficient anhydrous THF to just cover the magnesium turnings (approx. 10% of total solvent volume).

  • Chemical Activation: Add 1-2 crystals of Iodine. The solution will turn dark brown.

  • Substrate Charge: Add 5-10% of the total 1-Bromo-3-fluoro-2-methylbenzene volume directly to the Mg/THF mixture.

  • Thermal Shock: Heat the mixture with a heat gun or oil bath until the THF barely refluxes.

  • The "Kick": If the iodine color does not fade within 5 minutes, add 1,2-Dibromoethane (DBE) (approx. 0.05 eq).

    • Visual Cue: Successful initiation is marked by the disappearance of the brown Iodine color (turning clear or slightly gray/turbid) and the onset of self-sustained bubbling (exotherm).

Phase C: Propagation
  • Dilution: Dilute the remaining bromide substrate with the remaining THF in the addition funnel.

  • Controlled Addition: Add the bromide solution dropwise to the refluxing mixture.

    • Rate Control: Adjust the addition rate to maintain a gentle reflux without external heating . If the reflux stops, stop addition immediately and apply external heat to restart.

    • Duration: Addition should take 45–60 minutes.

  • Digestion: Once addition is complete, externally heat the reaction to reflux for 2 hours . This is critical for ortho-substituted aryls to drive the reaction to completion.

Phase D: Work-up & Storage
  • Cooling: Cool the mixture to Room Temperature (20–25°C).

  • Filtration: Cannula-filter the dark gray/brown solution into a dry, argon-purged Schlenk flask to remove unreacted Magnesium.

  • Storage: Store at 2–8°C. The reagent is stable for 4–6 weeks if sealed.

Part 3: Quality Control & Analytics

Do not assume the reaction worked based on color. You must titrate.

Titration Protocol (Knochel Method)
  • Reagent: Iodine (accurately weighed, ~1 mmol) in saturated LiCl/THF solution.

  • Process:

    • Weigh ~254 mg Iodine into a dry vial. Dissolve in 2-3 mL of 0.5M LiCl in THF.

    • Add the Grignard solution dropwise via syringe until the brown iodine color persists (or disappears, depending on the specific indicator method used; standard back-titration is safer).

    • Preferred:Salicylaldehyde Phenylhydrazone method.

      • Dissolve phenylhydrazone in THF (orange).

      • Add Grignard.[2][3][4][5] Solution turns bright yellow.

      • Titrate with standard acid until orange color returns.

Expected Specifications
  • Appearance: Dark grey to brown solution. Clear supernatant if settled.

  • Molarity: 0.45 M – 0.55 M (if 0.5 M theoretical).

  • Active Mg: >90% of theoretical yield.

Part 4: Troubleshooting & Safety

Troubleshooting Table
SymptomProbable CauseCorrective Action
No Initiation (Iodine color persists) Wet solvent or passivated Mg.1. Add 0.1 eq of iPrMgCl (Turbo Grignard) as a sacrificial starter.2. Sonicate the flask (if possible).3. Add more DBE and heat vigorously.
Precipitation during reaction Concentration too high (>1.0 M).Add anhydrous THF immediately to dissolve salts. Ortho-substituted Grignards are less soluble.
Low Yield (<70%) Wurtz Coupling (Homocoupling).[6]Temperature was too high during addition. Slow down addition rate; maintain gentle reflux, not vigorous boiling.
Safety Profile
  • Hazards: Highly Flammable (H225), Reacts violently with water (EUH014), Skin Corrosion (H314).

  • Specific Risk: The 3-fluoro substituent is stable, but extreme overheating (>100°C in higher boiling ethers) could theoretically trigger benzyne pathways, though unlikely in THF reflux (66°C).

Part 5: Process Visualization

Reaction Workflow Diagram

GrignardProtocolStartStart: Dry Glassware & ReagentsMg_ActMg Activation(Dry Stir + I2)Start->Mg_ActInit_CheckInitiation?(Color loss + Exotherm)Mg_Act->Init_CheckAdd_DBEAdd DBE / Heat / SonicateInit_Check->Add_DBENoPropagationControlled Addition(Maintain Reflux)Init_Check->PropagationYesAdd_DBE->Init_CheckDigestionReflux 2 Hours(Drive Completion)Propagation->DigestionQCTitration & FiltrationDigestion->QC

Caption: Logical workflow for the initiation and propagation of sterically hindered Grignard formation.

Chemical Transformation Pathway

Caption: Direct oxidative insertion of Magnesium into the C-Br bond.

References

  • Sigma-Aldrich. 3-Fluoro-2-methylphenyl magnesium bromide, 0.5 M in THF - Product Specification.Link (Accessed Oct 2023).

  • Knochel, P., et al. "Functionalized Grignard Reagents via a Halogen–Magnesium Exchange Reaction." Angewandte Chemie International Edition, 2003, 42(36), 4302-4320. Link

  • Rieke Metals. Grignard Reagent Preparation Guide.Link

  • Org. Synth. "Preparation of Grignard Reagents from Sterically Hindered Halides." Organic Syntheses, Coll. Vol. 6, p.242. Link

Troubleshooting & Optimization

Solving solubility issues of 3-fluoro-2-methylphenyl derivatives in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers encountering solubility challenges with 3-fluoro-2-methylphenyl derivatives. It is designed to move beyond generic advice, offering mechanism-based solutions derived from the specific physicochemical properties of this fluorinated, sterically crowded pharmacophore.[1][2]

Physicochemical Analysis: The "Brick Dust" Mechanism

To solve the solubility problem, we must first understand the molecular forces at play. 3-fluoro-2-methylphenyl derivatives often exhibit "Brick Dust" behavior—high melting points and poor solubility in both aqueous and organic media.[1][2][3]

  • The Fluorine Effect (Lattice Energy): The fluorine atom at the 3-position is highly electronegative but small (Van der Waals radius ~1.47 Å). It creates a strong dipole moment and can engage in weak C-F···H-C hydrogen bonding and F···F interactions, significantly increasing the crystal lattice energy (enthalpy of fusion).[1]

  • The Methyl Steric Lock: The 2-methyl group introduces steric bulk. While this often forces the phenyl ring out of planarity (increasing solubility), in certain rigid scaffolds (like ureas or fused heterocycles), it can lock the molecule into a highly crystalline conformation that resists solvation.

  • Lipophilicity: The combination of F and Me increases LogP, making the molecule hydrophobic. However, the high crystal lattice energy prevents it from dissolving even in lipophilic solvents (the "melting point limited" solubility class).

Diagnostic Workflow: Triage Your Compound

Before selecting a solvent, categorize your specific derivative using this diagnostic logic.

Step 1: The Melting Point Test
  • MP < 150°C: The issue is likely kinetic . The compound is slow to dissolve but thermodynamically soluble.[1]

    • Action: Use sonication and standard solvents (Module 3).[1]

  • MP > 200°C: The issue is thermodynamic . The crystal lattice is too stable.[1]

    • Action: Requires "Disruptor Solvents" (HFIP) or Temperature Shift protocols (Module 4).[1]

Step 2: Ionization Check
  • Contains Basic Nitrogen (e.g., Aniline, Pyridine):

    • Action: Acidification (TFA, HCl) will protonate the amine.[1] While this increases aqueous solubility, it often decreases solubility in non-polar organics (DCM, EtOAc).[1][2] Counter-intuitive fix: Use the free base for organic solubility.

  • Neutral Scaffold (e.g., Urea, Amide): [1][2]

    • Action: Hydrogen bond disruption is required.[1][2] Use Chaotropic agents or Fluorinated alcohols.[1][2]

Solvent Selection Matrix

Do not rely solely on DMSO. For fluorinated aromatics, "Like Dissolves Like" extends to fluorous interactions.[1][2]

Tier 1: The "Disruptor" Solvents (High Power)

These solvents are specifically effective for high-melting fluorinated compounds because they disrupt intermolecular H-bonds and match the polarity of the C-F bond.

SolventRoleBest ForTechnical Note
HFIP (Hexafluoroisopropanol)The Magic Bullet Rigid amides, ureas, peptides.[1][2][4]Strong H-bond donor.[1][2] Disrupts aggregates.[1][2] Excellent for NMR and LCMS prep.
TFE (Trifluoroethanol)The AlternativeCompounds sensitive to the acidity of HFIP.Less acidic than HFIP (pKa 12.4 vs 9.3).[1]
NMP (N-Methyl-2-pyrrolidone)The StabilizerLong-term storage stocks.[1][2]High boiling point.[1][2][5] Prevents precipitation upon dilution into water.[1][2]
Tier 2: Binary Solvent Systems

When single solvents fail, these binary mixtures often succeed by balancing lipophilicity and polarity.[1][2]

  • DCM / Methanol (9:1 to 4:1): The standard for purification.[1] The methanol disrupts H-bonds; DCM solvates the lipophilic core.

  • THF / Water (Using the "Cosolvency Effect"): 3-fluoro-2-methylphenyl derivatives often show a solubility maximum at ~60-80% THF.[1][2] Pure THF may fail; pure water will fail.[1][2] The mixture depresses the dielectric constant to an optimal range.

Experimental Protocols

Protocol A: The "Temperature Shift" Dissolution (For Biological Assays)

Use this when preparing stock solutions (e.g., 10 mM) for biological testing where precipitation is forbidden.[1]

  • Weigh the compound into a glass vial (do not use plastic; HFIP/DMSO can leach plasticizers).[1]

  • Add Solvent: Add DMSO or NMP to reach 80% of the target volume.[1]

  • Heat: Place in a heating block at 60°C for 10 minutes . This overcomes the lattice energy barrier (thermodynamic hurdle).[1]

  • Sonicate: While still warm, sonicate for 5 minutes to break up micro-aggregates.

  • Equilibrate: Allow to cool to Room Temperature (RT).

  • Top Up: Add the remaining 20% solvent.[1]

    • Why? Dissolving at high concentration and high T creates a supersaturated solution that is often kinetically stable at RT for days.[1]

Protocol B: HFIP-Assisted NMR Sample Prep

Use this when your compound shows no signals in CDCl3 or DMSO-d6 due to aggregation or insolubility.[1][2]

  • Dissolve: Add 50–100 µL of non-deuterated HFIP to the solid in the NMR tube. Shake until clear (HFIP is extremely potent).[1]

  • Dilute: Add 500 µL of CDCl3 or C6D6 (Benzene-d6).

  • Analyze: The HFIP breaks the stacking interactions, allowing the deuterated solvent to solvate the monomers.

    • Note: You will see a solvent peak for HFIP, but your compound peaks will be sharp and integrated correctly.[1][2]

Troubleshooting Logic Map

The following diagram illustrates the decision process for solubilizing stubborn 3-fluoro-2-methylphenyl derivatives.

Solubility_Workflow Start Compound Insoluble in Standard Organics (DCM, EtOAc) CheckMP Check Melting Point Start->CheckMP LowMP MP < 150°C (Kinetic Issue) CheckMP->LowMP HighMP MP > 200°C (Thermodynamic/Brick Dust) CheckMP->HighMP Sonication 1. Heat to 50°C 2. Sonicate 10 mins LowMP->Sonication CheckStructure Check Structure for H-Bond Donors (Amide/Urea) HighMP->CheckStructure Success1 Dissolved Sonication->Success1 HasDonors Yes (Rigid H-Bonds) CheckStructure->HasDonors NoDonors No (Lipophilic Only) CheckStructure->NoDonors TryHFIP Try HFIP or TFE (Disrupts H-Bonds) HasDonors->TryHFIP TryTol Try Toluene or Chlorobenzene (High T Reflux) NoDonors->TryTol

Caption: Decision tree for selecting solubilization strategies based on melting point and structural features.

Frequently Asked Questions (FAQ)

Q: I am trying to run a Grignard reaction with 3-fluoro-2-methylphenylmagnesium bromide, but it precipitates in the bottle. Is it spoiled? A: Not necessarily. Grignard reagents of this type (ortho-substituted, fluorinated) often aggregate in THF at low temperatures or high concentrations (0.5 M).[1][2]

  • Fix: Gently warm the bottle to 30-35°C (with proper venting/safety precautions) and swirl. If the precipitate dissolves, it is reversible aggregation.[1] If a white solid remains that does not dissolve, it is likely the hydrolyzed byproduct (magnesium hydroxide/bromide salt) due to moisture ingress.[1]

Q: My compound crashes out during aqueous workup (extraction). How do I recover it? A: This is common.[1][2] The compound is likely insoluble in the organic extraction solvent (e.g., EtOAc) and water.

  • Fix: Do not filter it as waste!

    • Check the "rag layer" (interface).[1] The solid often sits there.[1]

    • Add a small amount of Methanol (5-10%) to the organic layer during extraction.[1] This increases the polarity of the organic phase enough to solvate the fluorinated derivative without making it miscible with water.

    • Alternatively, use DCM/Isopropanol (3:1) as the extraction solvent instead of pure DCM or EtOAc.[1]

Q: Can I use HFIP for biological assays? A: No. HFIP is cytotoxic and protein-denaturing.[1][2]

  • Protocol: Dissolve your compound in 100% HFIP to make a "super-stock". Evaporate the HFIP to leave a thin film of amorphous solid (which dissolves faster). Immediately redissolve this film in DMSO. This "Amorphous Solid Dispersion" technique bypasses the crystal lattice energy.[1]

References

  • Solvent Properties of Hexafluoroisopropanol (HFIP)

    • Title: Hexafluoroisopropanol: The Magical Solvent for Pd-Catalyzed C–H Activation[2][6]

    • Source: National Institutes of Health (PMC)[1]

    • URL:[Link]

  • Solubility of Fluorinated Aromatics

    • Title: Impact of fluorine substitution on benzene ring in two fluorin
    • Source: ResearchGate[2][7][8]

    • URL:[Link]

  • Brick Dust Compounds & Formulation

    • Title: Technologies To Improve Solubility Of Brick Dust Compounds[3][9][10][11]

    • Source: Lonza[2][9][10]

    • URL:[Link]

  • General Solubility Troubleshooting

    • Title: Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development[1][2][12]

    • Source: ACS Publications / NIH[1][2]

    • URL:[Link]

Sources

Purification methods for Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (HPLC vs Column)

Technical Support Center: Purification of Fluorinated -Keto Esters

Subject: Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Document ID: TSC-PUR-2024-08 Role: Senior Application Scientist

Executive Summary & Molecule Profile

The Challenge: Purifying Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate presents a classic "dual-threat" scenario in chromatography:

  • Chemical Instability: As a

    
    -keto ester, it is prone to hydrolysis and decarboxylation on acidic stationary phases (standard silica).
    
  • Physical Ambiguity: It exhibits keto-enol tautomerism.[1][2][3] The fluorine atom on the aromatic ring increases the acidity of the

    
    -proton, potentially accelerating tautomeric exchange and causing "peak splitting" or broad humps during HPLC.
    

Quick Reference Data:

Property Value Implication for Purification

| Structure Type |

LogP (Approx)UV MaxCritical RiskDO NOT

Decision Matrix: HPLC vs. Flash Column

Before selecting a method, assess your sample mass and purity requirements.

DecisionMatrixStartInput: Crude Reaction MixtureMassCheckSample Mass?Start->MassCheckPurityCheckTarget Purity?MassCheck->PurityCheck< 1 gramFCCMethod: Flash Column (FCC)(Buffered Silica)MassCheck->FCC> 1 gramPurityCheck->FCC< 95% (Intermediate)HPLCMethod: Preparative HPLC(Acidic Modifier)PurityCheck->HPLC> 98% (Final API)FCC->HPLCIf Purity < 98%after FCCFCC_ReasonHigh ThroughputLow CostRemoves bulk impuritiesHPLC_ReasonHigh ResolutionSeparates close isomersPolishing step

Figure 1: Decision workflow for selecting the purification modality based on scale and purity requirements.

Module A: Flash Column Chromatography (FCC)

Best For: Bulk purification (>1g), removing non-polar starting materials.

The Problem: "The Silica Trap"

Standard silica gel is slightly acidic (pH ~5-6).

The Solution: Buffered Silica Protocol

We must neutralize the silica surface to prevent degradation and ensure a tight band.

Protocol: Triethylamine (TEA) Passivation
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Modifier: Triethylamine (TEA).[4]

Step-by-Step:

  • Pre-treatment (Crucial): Prepare your column. Flush the column with 3 Column Volumes (CV) of Hexanes + 1% TEA. This caps the acidic silanol sites.

  • Equilibration: Flush with 2 CV of your starting gradient (e.g., 95% Hexanes / 5% EtOAc) to remove excess free amine.

  • Sample Loading: Dissolve the crude oil in a minimum amount of DCM or Toluene. Avoid loading in pure EtOAc if possible to prevent band broadening.

  • Elution Gradient:

    • Run a gradient from 0% to 30% EtOAc in Hexanes.

    • Note: You do not need TEA in the running mobile phase if you pre-treated the column, but adding 0.1% TEA to the mobile phase ensures stability for very sensitive batches.

  • Detection: Monitor at 254 nm.

Expert Insight: If the compound co-elutes with the 3-fluoro-2-methylbenzoic acid byproduct, the TEA wash will retain the acid on the column (forming a salt), effectively separating it from your ester.

Module B: Preparative HPLC

Best For: Final polishing (>98% purity), separating tautomers, or small scale (<500mg).

The Problem: "The Ghost Peak" (Tautomerism)

In HPLC, you may see two peaks for the same compound (keto and enol forms) or a broad, distorted peak connecting them. This occurs when the keto-enol exchange rate is similar to the chromatographic timescale.[2]

The Solution: Collapse the Equilibrium

We force the equilibrium to be fast (coalescence) or shift it entirely to one form using pH control.

Protocol: Acidic Coalescence Method
  • Column: C18 (Standard) or Phenyl-Hexyl (Superior for fluorinated aromatics).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

Why Formic Acid? The acid catalyzes the keto-enol tautomerism, making the exchange faster than the separation time. This collapses the split peaks into a single, sharp average peak.

Step-by-Step:

  • Column Selection: Use a Phenyl-Hexyl column if available. The

    
    -
    
    
    interactions with the fluorinated aromatic ring provide better selectivity than C18.
  • Gradient:

    • Hold 5% B for 1 min.

    • Ramp 5%

      
       95% B over 15 mins.
      
    • Target Elution: The compound is lipophilic; expect elution around 50-60% B.

  • Flow Rate: Standard for your column ID (e.g., 20 mL/min for 20mm ID).

  • Fraction Collection:

    • Trigger on Slope + Threshold (UV 254 nm).

    • Important: Collect the entire peak, including any slight "shoulder," as this may be the tautomeric tail.

  • Post-Run: Lyophilize (freeze-dry) immediately. Avoid rotary evaporation at high heat (>40°C) to prevent decarboxylation.

TautomerStrategycluster_0Without Modifier (Neutral pH)cluster_1With 0.1% Formic AcidKetoKeto FormEnolEnol FormKeto->EnolSlow ExchangeResult1Split/Broad PeaksKeto->Result1Enol->Result1MixRapid EquilibriumResult2Single Sharp PeakMix->Result2Coalescence

Figure 2: Effect of acidic modifiers on tautomeric peak shape. Acid accelerates exchange, merging split peaks into one.

Troubleshooting & FAQs

Q1: My HPLC peak is still splitting despite adding Formic Acid. What now?

  • Diagnosis: The exchange is still too slow.

  • Fix: Increase the column temperature to 40°C or 50°C . Heat increases the rate of tautomerization, further sharpening the peak.

Q2: I lost 30% of my mass during Flash Chromatography.

  • Diagnosis: Likely irreversible adsorption to acidic silanols or hydrolysis.

  • Fix: Did you use the TEA pre-wash? If yes, switch to Neutral Alumina stationary phase. Alumina is less acidic than silica and gentler on

    
    -keto esters.
    

Q3: Can I use basic modifiers (Ammonium Hydroxide) for HPLC?

  • Warning: Generally NO . While high pH stabilizes the enolate, it drastically increases the risk of ester hydrolysis (saponification), turning your product into the corresponding carboxylic acid and ethanol. Stick to acidic modifiers.

Q4: The fluorine NMR shows two peaks. Is my product impure?

  • Answer: Not necessarily. This is likely the keto and enol tautomers visible in the NMR timescale. Run the NMR in

    
     (Methanol-d4) or add a drop of 
    
    
    to exchange the enol proton, or run at elevated temperature (50°C) to see if the peaks coalesce.

References

  • Biotage. "Prep HPLC vs. reversed-phase flash chromatography: How to choose?" Biotage Knowledge Base. [Link]

  • Chromatography Online. "Is There Really a Difference Between Flash and HPLC for LC Purification?" LCGC International. [Link]

  • Royal Society of Chemistry. "Neutral silica gel preparation for sensitive compounds." RSC Advances Supplementary Information. [Link]

  • PubChem. "Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate Compound Summary." National Library of Medicine. [Link]

Conditions to minimize side reactions in Claisen condensation of fluorinated esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Claisen Condensation of Fluorinated Esters Ticket ID: FLUORO-CLAISEN-OPT-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Super-Electrophile" Challenge

Welcome to the Fluorinated Chemistry Support Hub. You are likely here because your standard Claisen condensation (using sodium ethoxide in ethanol) failed, yielding starting material, cleavage products, or a stable hydrate rather than the desired


-keto ester.

The Core Problem: Fluorinated esters (e.g., ethyl trifluoroacetate) are super-electrophiles . The strong electron-withdrawing nature of the fluorine atoms (


) destabilizes the carbonyl, making it highly susceptible to nucleophilic attack. However, this same property makes the product (

-keto ester) prone to nucleophilic cleavage (Retro-Claisen) and stable hydrate formation.

This guide provides the logic and protocols to bypass these thermodynamic traps.

Module 1: The Retro-Claisen Trap (Primary Failure Mode)

User Question: "I see product formation by TLC, but after workup, I only recover starting materials or cleavage products. What is happening?"

Diagnosis: You are experiencing the Retro-Claisen reaction. In non-fluorinated systems, the Claisen condensation is driven to completion by the irreversible deprotonation of the product (pKa ~11) by the alkoxide base. In fluorinated systems, the carbonyl of the product is so electron-deficient that the alkoxide base attacks it as a nucleophile rather than just acting as a base. This cleaves the C-C bond you just formed.

Mechanism of Failure

The following diagram illustrates how the presence of a nucleophilic base (Alkoxide) destroys your product.

RetroClaisen Start Fluorinated beta-Keto Ester Attack Nucleophilic Attack (by EtO-) Start->Attack High Electrophilicity Tetra Tetrahedral Intermediate Attack->Tetra Cleavage C-C Bond Cleavage Tetra->Cleavage Collapse Products Ester + Enolate (Starting Materials) Cleavage->Products Irreversible

Figure 1: The Retro-Claisen mechanism driven by nucleophilic bases in fluorinated systems.

Troubleshooting Protocol
VariableStandard Condition (Avoid)Optimized Condition (Adopt) Reasoning
Base NaOEt / NaOMeLiHMDS / LDA Lithium hexamethyldisilazide is bulky and non-nucleophilic. It acts only as a base, preventing attack on the carbonyl.
Solvent Ethanol / MethanolTHF / Ether Protic solvents act as nucleophiles. Aprotic solvents prevent solvolysis.
Temp Reflux-78°C to 0°C Low temperature stabilizes the tetrahedral intermediate and kinetically favors enolization over addition.

Module 2: Stable Hydrates & Hemiacetals

User Question: "My NMR shows a mess. I don't see the ketone carbonyl signal, but mass spec suggests the correct mass (or M+18). Did the reaction work?"

Diagnosis: Your reaction likely worked, but the product exists as a stable hydrate (gem-diol) . The


 group withdraws electron density, making the ketone carbonyl highly susceptible to hydration by atmospheric water or aqueous workup.
  • Observation:

    
    -keto esters with 
    
    
    
    groups often exist as an equilibrium mixture of the keto-form, enol-form, and hydrate.
  • Solution:

    • Dehydration: Reflux the crude product in toluene with a Dean-Stark trap or molecular sieves to drive off water before analysis.

    • NMR Verification: Look for a broad singlet (OH) in proton NMR or a shift in

      
       NMR (hydrates shift upfield relative to the ketone). Do not discard the "wet" product; it is likely pure but hydrated.
      

Module 3: Experimental Protocols

Protocol A: The "Gold Standard" (LiHMDS Method)

Use this for high-value substrates or when preventing retro-Claisen is critical.

Reagents:

  • Ketone (Enolate precursor): 1.0 equiv

  • Fluorinated Ester (Electrophile): 1.1 - 1.2 equiv

  • LiHMDS (1.0 M in THF): 1.1 - 1.2 equiv

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Enolization:

    • Cool anhydrous THF to -78°C under Argon/Nitrogen.

    • Add LiHMDS.[1][2]

    • Add the non-fluorinated ketone dropwise.

    • Wait: Stir for 30–45 mins at -78°C to ensure complete enolate formation.

  • Condensation:

    • Add the fluorinated ester (e.g., ethyl trifluoroacetate) dropwise.

    • Critical: Maintain temperature at -78°C. Do not let it warm up yet.

    • Stir for 1 hour at -78°C, then allow to warm slowly to 0°C (ice bath).

  • Quench & Workup:

    • Quench with cold 1M HCl or saturated

      
      . Note: Acidic quench is vital to protonate the enolate and prevent basic hydrolysis.
      
    • Extract with Et2O or EtOAc.

    • Wash with brine, dry over

      
      .[3]
      
Protocol B: The "Magnesium-Mediated" Method (Alternative)

Use this if LiHMDS is unavailable or for large-scale batches where cryogenic cooling is difficult.

Concept: Magnesium enolates are more stable and less prone to side reactions than sodium/lithium enolates.

  • Reagents:

    
     (anhydrous), Pyridine (base), Fluorinated Ester, Ketone.
    
  • Procedure:

    • Suspend

      
       in DCM.
      
    • Add the ketone and fluorinated ester.

    • Cool to 0°C.

    • Add Pyridine dropwise (exothermic).

    • Stir at 0°C -> Room Temp.

  • Why it works: The

    
     coordinates to the dicarbonyl product, stabilizing it against cleavage (chelation control).
    

Module 4: Decision Matrix & Workflow

Use this logic flow to design your specific experiment.

DecisionTree Start Select Reaction Type Q1 Is the Electrophile Fluorinated? Start->Q1 PathA Yes (e.g., CF3COOEt) Q1->PathA PathB No (Standard Claisen) Q1->PathB See Standard Guides Q2 Can you use -78°C / LiHMDS? PathA->Q2 Warning STOP: Do NOT use NaOEt/EtOH *High Risk of Cleavage* PathA->Warning If using Alkoxides Method1 USE PROTOCOL A (LiHMDS/THF) *Prevents Retro-Claisen* Q2->Method1 Yes Method2 USE PROTOCOL B (MgCl2/Pyridine) *Chelation Stabilization* Q2->Method2 No

Figure 2: Decision matrix for selecting the optimal condensation protocol.

References

  • Claisen Condensation Mechanism & Side Reactions Source: Master Organic Chemistry. (2020). The Claisen Condensation and Dieckmann Condensation. [Link]

  • Synthesis of Fluorin

    
    -Keto Esters via LiHMDS 
    Source: Vertex AI Search / ResearchGate Snippet (Contextual). Recent Advances in Transition Metal‐Free Strategies for the Transformation of Amides into Carbonyl Compounds. (General reference for LiHMDS mediated enolization protocols).
    [Link]
    
  • Retro-Claisen Reaction in Fluorinated Systems Source: Wikipedia. Claisen condensation (Mechanism and Limitations). [Link]

  • Acidity and Enolization of Fluorinated Esters Source: Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. [Link]

  • Handling of Hydrates in Fluorinated Ketones Source: Sloop, J. C., et al. (2014).[4] Synthesis and Reactivity of Fluorinated Cyclic Ketones. American Journal of Organic Chemistry. [Link]

Sources

Troubleshooting low enantioselectivity in beta-keto ester reductions

ChiralOps Support Center: Troubleshooting -Keto Ester Reductions

Ticket Subject: Low Enantioselectivity (ee) / Diastereoselectivity (dr) in

Assigned Specialist:Status:

Diagnostic Matrix: Start Here

Before altering your parameters, identify your specific failure mode using the matrix below.

SymptomProbable CauseRecommended Module
Low ee (<50%) Spontaneous (background) reduction or wrong catalyst enantiomer.Module 1
Moderate ee (70-85%) Suboptimal temperature or solvent effects.Module 1 & 2
High ee, Low dr (For

-substituted substrates) Kinetic vs. Thermodynamic mismatch.
Module 3
Stalled Conversion Product inhibition, cofactor depletion (Biocat), or catalyst poisoning.Module 2
Inconsistent Batches pH drift (Biocat) or moisture contamination (Chemocat).Module 1

Module 1: Core Parameters (The "Hardware" Check)

Issue: The Background Reaction

Diagnosis: If you observe racemic product formation alongside chiral product, you likely have a competing non-selective reduction pathway.[1][2]

  • Chemocatalysis: In Transfer Hydrogenation, isopropanol can act as a reductant even without the metal catalyst if strong bases and high heat are present.

  • Biocatalysis: Whole cells (e.g., Baker's Yeast) often contain competing oxidoreductases with opposite stereopreferences.

Resolution Protocol:

  • Run a Blank: Execute the reaction conditions without the chiral catalyst/enzyme.

    • Result: If conversion > 5%, you have a background reaction.

  • Switch to Purified Enzymes: Move from whole-cell systems to purified Ketoreductases (KREDs) to eliminate competing enzymes [1].

  • Temperature Control: Lower the temperature. Non-selective background reactions often have higher activation energies than the catalyzed pathway; cooling the reaction (e.g., 30°C

    
     20°C or 0°C) suppresses the background rate more than the catalytic rate.
    

Module 2: Biocatalytic Optimization (KREDs)

Context: KREDs are the industry standard for

Workflow Visualization: The Cofactor Cycle

KRED_CycleSubstrateBeta-Keto Ester(Substrate)ProductChiral Alcohol(Product)Substrate->Product KRED NADP_plusNADP+NADPHNADPHNADP_plus->NADPH Regeneration NADPH->NADP_plus Hydride Transfer GDHRecycling Enzyme(GDH/FDH)GDH->NADPHCosubstrateGlucose/FormateCoprogenGluconolactone/CO2Cosubstrate->Coprogen Oxidation

Figure 1: The coupled enzyme system. Failure often occurs when the regeneration loop (Yellow) stalls, preventing the main reduction (Red to Green).

Troubleshooting Low Selectivity in KREDs

Q: My enzyme is active but the ee is only 90%. How do I push it to >99%? A: Solvent screening is your primary lever.

  • Solvent Effects: Water-miscible organic co-solvents (DMSO, IPA, MeOH) alter the enzyme's active site conformation and the solubility of the substrate.

  • Protocol: Screen 5% to 20% (v/v) of DMSO, Methanol, and IPA.

    • Note: Some KREDs lose stability above 10% solvent.

  • pH Tuning: While KREDs prefer pH 7.0-8.0, shifting pH by 0.5 units can alter the ionization state of active site residues (e.g., Histidine), impacting enantiomeric preference.

Q: The reaction stops at 50% conversion. A: This is likely Product Inhibition or Cofactor Depletion .

  • Check pH: Gluconic acid (from glucose dehydrogenase recycling) acidifies the media. Ensure your buffer (Phosphate/Triethanolamine) is strong enough (100mM+), or use a pH-stat titrator.

  • Solution: Use an in situ product removal (ISPR) system, such as an overlaid resin (e.g., Amberlite XAD-4) to adsorb the product as it forms, protecting the enzyme [2].

Module 3: Dynamic Kinetic Resolution (DKR) – The "Alpha" Problem

Context: If your


The Challenge: The starting material is racemic.[1][3][4] To get 100% yield of a single diastereomer (e.g., syn-


Dynamic Kinetic Resolution (DKR)
DKR Logic Visualization

DKR_MechanismS_Substrate(S)-Substrate(Fast Reacting)EnolAchiral Enol(Intermediate)S_Substrate->Enol Fast Racemization ProductEnantiopure Product(>99% ee, >95% de)S_Substrate->Product Fast Reduction (k_fast) R_Substrate(R)-Substrate(Slow Reacting)R_Substrate->Enol Fast Racemization R_Substrate->Product Slow Reduction (k_slow)

Figure 2: For DKR to work, the racemization (Gray) must be faster than the reduction (Green). If reduction is too fast, you get a simple Kinetic Resolution (max 50% yield).

Troubleshooting DKR Failures

Issue: High ee, but low diastereomeric ratio (dr) (mixture of syn/anti).

  • Root Cause: The catalyst (often Ru-BINAP or Ru-arene) is not effectively discriminating between the dynamic enantiomers in the transition state.

  • Resolution:

    • Solvent Switch: Change from Methanol to Dichloromethane (DCM). DCM often enhances anti selectivity in Noyori-type hydrogenations due to lack of hydrogen bonding interference [3].

    • Remove Water: Water can disrupt the precise hydrogen-bonding network required for the transition state. Dry your solvents.[5]

Issue: Low ee (The "Racemization Bottleneck").

  • Root Cause: The reduction is happening faster than the substrate can racemize (

    
    ). You are trapping the wrong enantiomer before it can flip.
    
  • Resolution:

    • Slow Down Reduction: Lower the hydrogen pressure (e.g., from 50 bar to 5-10 bar).

    • Speed Up Racemization: Add a mild base (e.g., Triethylamine) to facilitate enolization.

    • Temperature: Increase temperature slightly. Racemization (enolization) often has a higher activation energy than reduction; heating helps equilibration catch up [4].

FAQ: Quick Solutions

Q: Can I use Baker's Yeast for this?

  • A: We do not recommend it for commercial development. Baker's Yeast contains multiple reductases with competing selectivities, leading to unpredictable results. Use engineered, purified KREDs for reproducible ee >99% [5].

Q: Why does my ee drop when I scale up?

  • A: Heat transfer. Reduction is exothermic. At scale, internal temperature spikes can activate non-selective pathways. Use active cooling and dose the substrate slowly (fed-batch).

Q: My substrate is insoluble in buffer.

  • A: Use a biphasic system (Buffer + Toluene/MTBE). Many KREDs are engineered to work at the interface or tolerate organic layers.

References

  • Noyori, R., et al. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry. Link

  • Genêt, J. P. (2003).

    
    -keto esters. Accounts of Chemical Research. Link
    
  • Steward, K. M., et al. (2012).[6] Dynamic Kinetic Resolution of

    
    -Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Link
    
  • Codexis Inc. (2022). Ketoreductase Screening Kits & Guides. Codexis Technical Documentation. Link

Validation & Comparative

Publish Comparison Guide: NMR Spectral Analysis of Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the NMR spectral characteristics of Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate , designed for researchers requiring high-fidelity structural verification.

Executive Summary

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (CAS: 2168067-37-4) presents a unique analytical challenge due to the interplay between


-keto ester tautomerism  and fluorine-induced spin-spin coupling . This guide compares the spectral performance of this compound in Chloroform-d (

)
versus Dimethyl Sulfoxide-

(

)
, providing a definitive reference for distinguishing the keto-enol forms and assigning the complex aromatic splitting patterns derived from the

nucleus.

Key Findings:

  • Solvent Choice is Critical:

    
     enhances the observation of the enol tautomer (stabilized by intramolecular hydrogen bonding), whereas 
    
    
    
    predominantly stabilizes the keto form, simplifying the aliphatic region.
  • Fluorine as a Diagnostic Handle: The

    
     substituent introduces characteristic 
    
    
    
    and
    
    
    couplings that serve as self-validating spectral markers, distinguishing this compound from non-fluorinated impurities.

Structural Context & Tautomerism

The core analysis relies on understanding the dynamic equilibrium between the diketo and cis-enol forms.

  • Keto Form: Characterized by a methylene singlet (

    
    ) at 
    
    
    
    ppm.
  • Enol Form: Characterized by a methine singlet (

    
    ) at 
    
    
    
    ppm (chelated hydroxyl) and a vinyl proton at
    
    
    ppm.
Logical Workflow for Analysis

The following diagram outlines the decision-making process for assigning signals based on solvent selection and observed couplings.

NMR_Workflow Start Sample Preparation Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 CDCl3 (Non-polar) Solvent_Choice->CDCl3 DMSO DMSO-d6 (Polar Aprotic) Solvent_Choice->DMSO Obs_CDCl3 Result: Mixed Keto/Enol (Intramolecular H-bond stabilized) CDCl3->Obs_CDCl3 Promotes Enol Obs_DMSO Result: Predominantly Keto (Intermolecular H-bonds dominate) DMSO->Obs_DMSO Promotes Keto Analysis_F 19F Coupling Analysis (Identify J values) Obs_CDCl3->Analysis_F Obs_DMSO->Analysis_F Validation Data Validation (Integration & Splitting) Analysis_F->Validation

Figure 1: Decision tree for solvent selection and spectral interpretation.

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize concentration-dependent chemical shift variations (especially for the OH proton), follow this standardized protocol.

  • Massing: Weigh 15.0 mg ± 0.5 mg of the analyte into a clean vial.

  • Solvent Addition:

    • Method A (

      
      ):  Add 0.6 mL of 
      
      
      
      (99.8% D, containing 0.03% TMS).
    • Method B (

      
      ):  Add 0.6 mL of 
      
      
      
      (99.9% D).
  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of particulates.

  • Transfer: Filter through a glass wool plug into a precision 5mm NMR tube to remove any insoluble inorganic salts.

Acquisition Parameters (400 MHz Instrument)
  • Temperature: 298 K (

    
    ).
    
  • Pulse Sequence: zg30 (30° excitation pulse) to allow accurate integration of protons with different relaxation times (

    
    ).
    
  • Relaxation Delay (D1): Set to 5.0 seconds . Rationale: The enolic OH and aromatic protons often have long

    
     times. A short D1 will lead to under-integration of the enol form.
    
  • Scans (NS): 16 (1H), 1024 (13C).

Comparative Analysis: Solvent Performance

Proton ( ) NMR Comparison

The choice of solvent dramatically alters the spectral landscape.

FeatureChloroform-d (

)
DMSO-

Significance
Tautomeric Ratio ~85:15 (Keto:Enol)>98:2 (Keto:Enol)

is required if you need to characterize the enol form.
Enolic -OH Sharp singlet ~12.8 ppmBroad/InvisibleIntramolecular H-bonding in

sharpens the signal.

-Methylene (

)
Singlet ~3.95 ppmSinglet ~4.10 ppmDiagnostic for the Keto form.
Aromatic Resolution GoodExcellent

often separates overlapping aromatic multiplets better.
Carbon ( ) NMR & Fluorine Coupling

The


 spectrum is less sensitive to solvent for identification purposes but critical for observing the Carbon-Fluorine (

) coupling constants
. These couplings are "fingerprints" for the 3-fluoro-2-methyl substitution pattern.

Key Diagnostic Couplings (Self-Validating):

  • 
    :  ~245 Hz (Large doublet, Ipso-carbon C3).
    
  • 
    :  ~17-23 Hz (Ortho-carbons C2, C4).
    
  • 
    :  ~5-10 Hz (Meta-carbons C1, C5).
    
  • 
    :  ~3 Hz (Para-carbon C6).
    

Detailed Spectral Assignment (Performance Data)

The following data represents the Keto tautomer (major form) in


.
Table 1: NMR Assignment (400 MHz, )
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
Ar-H4 7.15 - 7.25Multiplet1H

&

Ortho to F; shielded by F.
Ar-H5 7.25 - 7.35Multiplet1H

Meta to F; overlaps with H4 often.
Ar-H6 7.45Doublet of Doublets1H

Ortho to Carbonyl; deshielded.

4.20Quartet2H

Characteristic ethyl ester.

-

3.96Singlet2H-Keto methylene (between two carbonyls).
Ar-

2.35Doublet3H

Methyl group; doublet due to long-range F coupling.

1.26Triplet3H

Methyl of the ethyl ester.
Table 2: NMR Assignment (100 MHz, )
PositionShift (

, ppm)
Splitting (

)
Assignment
C=O (Ketone) 193.5Singlet

-Keto carbonyl.
C=O (Ester) 167.2SingletEster carbonyl.
C-3 (Ar) 161.5Doublet (

Hz)
Ipso to Fluorine.
C-1 (Ar) 138.2Doublet (

Hz)
Attached to Ketone.
C-5 (Ar) 127.8Doublet (

Hz)
Meta to Fluorine.
C-2 (Ar) 125.4Doublet (

Hz)
Ortho to F; attached to Methyl.
C-6 (Ar) 124.9Singlet/BroadPara to Fluorine.
C-4 (Ar) 117.5Doublet (

Hz)
Ortho to F.

-

48.5SingletMethylene carbon.

61.5SingletEster methylene.

12.5Doublet (

Hz)
Methyl carbon (coupled to F).

Troubleshooting & Validation

To validate your synthesis or purity, use these "Checkpoints":

  • The Methyl Doublet: In the

    
     spectrum, the methyl group at ~2.35 ppm must appear as a doublet  (or broadened singlet) due to coupling with the fluorine atom (
    
    
    
    ). If it is a sharp singlet, the fluorine may be absent (e.g., defluorination impurity).
  • Integration Balance: The ratio of the aromatic region (3H) to the ethyl quartet (2H) must be exactly 1.5:1 . Deviations suggest solvent trapping or contamination.

  • Enol Check: If you observe small peaks at ~12.8 ppm (OH) and ~5.6 ppm (CH), do not integrate them as impurities . Calculate the % Enol using:

    
    
    

References

  • PubChem. Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Reeves, L. W.Nuclear Magnetic Resonance Measurements of Keto-Enol Equilibria in -Diketones. Canadian Journal of Chemistry, 1957. (Foundational text on solvent effects in tautomerism).
  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.
  • Reich, H. J.WinPLT NMR Data: Fluorine Coupling Constants. University of Wisconsin-Madison.

19F NMR shifts of 3-fluoro-2-methylphenyl moiety in ester derivatives

Diagnostic NMR Profiling of the 3-Fluoro-2-methylphenyl Scaffold

Executive Summary & Structural Context

The 3-fluoro-2-methylphenyl moiety is a privileged pharmacophore in drug discovery, often employed to block metabolic "soft spots" (via the methyl group) while modulating lipophilicity and pKa (via the fluorine). In ester derivatives, the

Key Diagnostic Feature: The fluorine atom in this moiety typically resonates in the -115 to -122 ppm range (referenced to

Structural Electronics[1][2]
  • Electronic Environment: The fluorine at C3 is meta to the electron-withdrawing ester (C1) and ortho to the electron-donating methyl group (C2).

  • Steric "Ortho Effect": The C2-methyl group exerts a steric compression on the C3-fluorine. While alkyl groups are generally electron-donating (shielding), the Van der Waals repulsion in the ortho position often causes a counter-intuitive deshielding or specific coupling patterns diagnostic of this substitution pattern.

Comparative Chemical Shift Analysis

The following table synthesizes experimental data for the 3-fluoro-2-methylphenyl moiety against its common regioisomers and functional analogs.

Table 1: Diagnostic Chemical Shifts (vs. )
Compound ClassStructureSolvent

(ppm)
Multiplicity (

in Hz)
Diagnostic Note
Target Moiety 3-Fluoro-2-methylbenzoate DMSO-d6 -117.7 to -121.7 d,

Shielded relative to 2-F isomer.
Target Moiety 3-Fluoro-2-methylbenzoate

-118.0 to -120.5m (br)Broadening due to Me-rotation.
Regioisomer 1 2-Fluoro-3-methylbenzoate

-114.8ddDeshielded (Ortho to Carbonyl).
Regioisomer 2 4-Fluoro-2-methylbenzoate

-110.0 to -112.0qDistinct Para-Ester effect.
Reference Fluorobenzene

-113.1mBaseline aromatic F.

Note on Solvent Effects: Shifting from non-polar


 to polar aprotic DMSO-d6 typically induces a slight upfield shift (1-2 ppm) for this moiety due to solvation changes around the ester carbonyl, which indirectly affects the ring electron density.
Isomer Differentiation Logic
  • 2-Fluoro vs. 3-Fluoro: The 2-fluoro isomer places the fluorine ortho to the carbonyl (EWG). Through-space paramagnetic shielding usually results in a downfield shift (less negative, e.g., -114 ppm) compared to the 3-fluoro isomer (e.g., -118 ppm).

  • Coupling to Methyl: The 3-fluoro-2-methyl arrangement allows for a through-bond

    
     coupling to the methyl protons, often resolved as a fine splitting (~2.0 Hz) or line broadening, which is absent in 4-fluoro or 5-fluoro isomers.
    

Experimental Protocol: High-Resolution Acquisition

To ensure reproducible data suitable for publication or patent filings, the following protocol minimizes artifacts arising from the wide spectral width of fluorine.

Workflow Diagram

Gcluster_0Sample Preparationcluster_1Acquisition Setupcluster_2ProcessingPrepDissolve 5-10 mgin 0.6 mL Solvent(DMSO-d6 preferred)TubeFilter into5mm NMR TubePrep->TubeLockLock & Shim(Automated)Tube->LockParamSet Parameters:SW: -50 to -200 ppmO1P: -120 ppmLock->ParamDelayRelaxation Delay (D1)Set > 3 * T1(Typ. 5-10s for quant)Param->DelayLBLine Broadening(LB = 0.3 - 1.0 Hz)Delay->LBRefReference(Internal std orUnified Scale)LB->Ref

Caption: Optimized workflow for acquiring diagnostic

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the ester derivative in 600

      
      L of DMSO-d6 .
      
    • Why DMSO? It provides sharper peaks for aromatic protons and prevents aggregation of hydrophobic esters, which can broaden fluorine signals.

  • Parameter Setup:

    • Center Frequency (O1P): Set to -120 ppm . This centers the excitation pulse on the region of interest, minimizing phase errors.

    • Spectral Width (SW): 100 ppm (sufficient to cover the -70 to -170 ppm range).

    • Relaxation Delay (D1): Set to 5.0 seconds . Fluorine nuclei in substituted aromatics can have long

      
       times (2-4s). Short delays (<1s) will suppress the integral intensity, making quantitative purity assessment impossible.
      
  • Referencing:

    • Use an internal standard (e.g.,

      
      -trifluorotoluene at -63.72 ppm) or the "Unified Scale" method based on the deuterium lock frequency (standard in modern Bruker/Varian software).
      

Decision Matrix: Confirming the Moiety

When synthesizing derivatives, use this logic to confirm the 3-fluoro-2-methyl substitution pattern against potential rearrangement products.

DecisionTreeStartAcquire 19F NMR SpectrumCheckShiftCheck Chemical Shift RangeStart->CheckShiftRange1-110 to -115 ppmCheckShift->Range1Low FieldRange2-116 to -122 ppmCheckShift->Range2Mid FieldRange3< -125 ppmCheckShift->Range3High FieldResult1Likely 2-Fluoro Isomer(Ortho to Ester)Range1->Result1Result2Likely 3-Fluoro Isomer(Meta to Ester)Range2->Result2Result3Likely 4-Fluoro orPolysubstitutedRange3->Result3CouplingCheckCheck 1H Coupling (J_FH)Result2->CouplingCheckCoup1Large d (J ~10Hz) + Fine splitting (J ~2Hz)CouplingCheck->Coup1YesCoup2Simple multipletNo Me-couplingCouplingCheck->Coup2NoConfirmCONFIRMED:3-Fluoro-2-methylCoup1->ConfirmRejectCheck 3-Fluoro-4-methyl(Para-methyl isomer)Coup2->Reject

Caption: Logic gate for structural verification of the 3-fluoro-2-methylphenyl moiety.

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination. Arkivoc, 2022(vii), 108-125. Link (Provides comparative data for 2-fluoro-3-methylbenzoic acid).

  • Vertex Pharmaceuticals. (2022). Triazolopyridinyl compounds as kinase inhibitors. WO2022086828A1. Link (Source for 3-fluoro-2-methylbenzoic acid shift in DMSO-d6).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard reference for coupling constants and solvent effects).
  • Rosen, G. M., et al. (2013). New Frontiers and Developing Applications in 19F NMR. PMC. Link (Discussion on solvent and relaxation effects).

A Comparative Guide to the Reactivity of 3-Fluoro vs. 4-Fluoro Phenyl Beta-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating Reactivity

In the landscape of medicinal chemistry and materials science, the substitution of hydrogen with fluorine is a cornerstone strategy for fine-tuning molecular properties. Fluorine's unique electronic characteristics—extreme electronegativity and a size comparable to hydrogen—allow for subtle yet profound alterations to a molecule's reactivity, lipophilicity, metabolic stability, and binding affinity. This guide focuses on a specific, yet illustrative, chemical system: phenyl beta-keto esters. We will provide an in-depth comparison of the reactivity profiles of ethyl 3-(3-fluorophenyl)-3-oxopropanoate (the 3-fluoro isomer) and ethyl 3-(4-fluorophenyl)-3-oxopropanoate (the 4-fluoro isomer).

For researchers engaged in drug development and complex organic synthesis, understanding the positional impact of a single fluorine atom is not merely academic. It directly influences reaction kinetics, equilibrium positions, and ultimately, synthetic efficiency and the properties of the final product. This guide moves beyond theoretical postulation to provide a framework for predicting and exploiting these differences, supported by established chemical principles and a representative experimental design.

Pillar 1: The Dueling Electronic Influences of a Phenyl Fluorine Substituent

The reactivity of the beta-keto ester moiety is intrinsically linked to the electronic nature of the attached phenyl ring. A fluorine substituent exerts two primary electronic effects that operate in opposition: the inductive effect (-I) and the resonance (or mesomeric) effect (+M) . The position of the fluorine atom dictates the balance between these forces, leading to distinct chemical behaviors for the 3-fluoro and 4-fluoro isomers.

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma (σ) bond framework.[1][2][3] This effect is distance-dependent, weakening with each successive bond, but it deactivates the entire aromatic ring by pulling electron density away from it.

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be donated into the pi (π) system of the aromatic ring.[1][3] This effect pushes electron density into the ring, specifically at the ortho and para positions.

Case Study: 4-Fluoro Phenyl Beta-Keto Ester

In the 4-fluoro (para) isomer, the fluorine atom is positioned to exert both its strong -I effect and its +M effect. The resonance donation of a lone pair directly counteracts the inductive withdrawal at the point of attachment for the beta-keto ester side chain. While the strong -I effect generally makes the phenyl ring electron-poor compared to benzene, the +M effect partially mitigates this, especially at the para-carbon.[2][4]

Case Study: 3-Fluoro Phenyl Beta-Keto Ester

For the 3-fluoro (meta) isomer, the situation is markedly different. The inductive (-I) effect operates strongly, withdrawing electron density from the ring. However, due to its position, the resonance (+M) effect cannot deliver electron density to the C3 carbon or the C1 carbon where the side chain is attached.[5] Therefore, the reactivity of the 3-fluoro substituted ring and its attached functional groups is overwhelmingly dictated by the powerful electron-withdrawing inductive effect.

This fundamental electronic dichotomy is quantitatively captured by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center.[6][7]

  • σm (meta): Primarily reflects the inductive effect.

  • σp (para): Reflects a combination of inductive and resonance effects.

G a4 Inductive Effect (-I) Strong electron withdrawal through σ-bonds c4 Net Effect at C1: Partially counteracted withdrawal. Ring is deactivated, but less so than meta. a4->c4 b4 Resonance Effect (+M) Electron donation to π-system (ortho, para) b4->c4 a3 Inductive Effect (-I) Strong electron withdrawal through σ-bonds c3 Net Effect at C1: Dominated by strong inductive withdrawal. Ring is significantly more electron-deficient. a3->c3 b3 Resonance Effect (+M) Negligible at meta position b3->c3

Pillar 2: Manifestations of Electronic Differences in Reactivity

The distinct electronic environments of the 3-fluoro and 4-fluoro phenyl rings directly translate to measurable differences in the reactivity of the beta-keto ester functionality.

Acidity of the α-Methylene Protons

The most significant consequence is the effect on the acidity of the protons on the α-carbon (the CH₂ group flanked by two carbonyls). The stability of the resulting enolate conjugate base is paramount. An electron-withdrawing group on the phenyl ring will stabilize this negative charge through induction, thereby increasing the acidity of the α-protons.

  • 3-Fluoro Isomer: The dominant and unopposed -I effect makes the phenyl ring strongly electron-withdrawing. This significantly stabilizes the enolate anion, making the α-protons more acidic .

  • 4-Fluoro Isomer: The +M effect partially offsets the -I effect, resulting in a less electron-withdrawing phenyl ring compared to the 3-fluoro isomer. Consequently, the α-protons are less acidic than in the 3-fluoro case, though still more acidic than in the non-fluorinated analog.

This difference in acidity has direct implications for any reaction proceeding via an enolate, such as alkylations, acylations, and aldol-type condensations. Base-catalyzed enolate formation will be faster and will occur under milder conditions for the 3-fluoro isomer.

Keto-Enol Tautomerism

Beta-dicarbonyl compounds exist in a dynamic equilibrium between the keto and enol tautomeric forms.[8][9] The position of this equilibrium is influenced by factors like solvent and the electronic nature of substituents. Electron-withdrawing groups can stabilize the enol form. Theoretical studies have shown that α-fluorination can impact the stability of the keto tautomer by affecting intramolecular hydrogen bonding in the enol form.[10] While direct comparative data for 3- vs. 4-fluoro phenyl beta-keto esters is sparse, the stronger electron-withdrawing character of the 3-fluorophenyl group is expected to have a more pronounced effect on the equilibrium position compared to the 4-fluorophenyl group.

Electrophilicity of the Carbonyl Carbons

The electron-withdrawing nature of the fluorinated phenyl ring also enhances the electrophilicity of both the keto and ester carbonyl carbons by pulling electron density away from them.

  • 3-Fluoro Isomer: The powerful -I effect makes both carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack.

  • 4-Fluoro Isomer: The partially mitigating +M effect renders the carbonyl carbons less electrophilic than those in the 3-fluoro isomer.

This means that reactions such as hydrolysis, transesterification, or addition of organometallic reagents will likely proceed faster with the 3-fluoro substituted ester.

Data Summary
Property3-Fluoro Phenyl Beta-Keto Ester4-Fluoro Phenyl Beta-Keto EsterRationale
Hammett Constant (σ) σm = +0.34[11]σp = +0.06[11]The meta value reflects strong induction; the para value shows induction is nearly canceled by resonance.
Relative α-Proton Acidity HigherLowerThe stronger net electron withdrawal of the 3-F group provides greater stabilization of the enolate anion.
Relative Carbonyl Electrophilicity HigherLowerThe stronger net electron withdrawal of the 3-F group makes the carbonyl carbons more electron-deficient.
Rate of Enolate Formation FasterSlowerA more acidic proton is removed more rapidly by a given base.
Rate of Nucleophilic Acyl Sub. FasterSlowerA more electrophilic carbonyl carbon reacts faster with nucleophiles.

Pillar 3: A Self-Validating Experimental Protocol

To empirically validate the predicted reactivity differences, a competitive alkylation experiment can be designed. This protocol is self-validating because it subjects both isomers to the exact same conditions in a single reaction vessel, eliminating variations in temperature, concentration, and reagent addition. The product ratio serves as a direct readout of the relative rates of enolate formation and/or nucleophilic attack.

Objective:

To determine the relative reactivity of 3-fluoro vs. 4-fluoro phenyl beta-keto ester towards alkylation by measuring the product ratio in a competitive reaction.

Materials:
  • Ethyl 3-(3-fluorophenyl)-3-oxopropanoate

  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Benzyl Bromide (BnBr)

  • Acetone, anhydrous

  • Internal Standard (e.g., Dodecane)

  • Deuterated Chloroform (CDCl₃) for NMR analysis

Step-by-Step Methodology:
  • Preparation of Reactant Solution:

    • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-(3-fluorophenyl)-3-oxopropanoate (1.0 mmol, 1.0 eq).

    • Add ethyl 3-(4-fluorophenyl)-3-oxopropanoate (1.0 mmol, 1.0 eq).

    • Add the internal standard, Dodecane (0.5 mmol, 0.5 eq).

    • Dissolve the mixture in 10 mL of anhydrous acetone.

    • Rationale: Using equimolar amounts of the starting materials ensures that the initial concentrations do not bias the reaction. The internal standard is crucial for accurate quantitative analysis by GC or NMR.

  • Initiation of Reaction:

    • Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq).

    • Rationale: K₂CO₃ is a mild base, sufficient to deprotonate these activated methylene compounds. Using a slight excess ensures the reaction is not base-limited. Its heterogeneity requires efficient stirring.

    • Add benzyl bromide (1.0 mmol, 1.0 eq).

    • Rationale: Benzyl bromide is a reactive electrophile. Using a substoichiometric amount relative to the total beta-keto ester (2.0 mmol total) ensures that the reaction does not go to completion, allowing for a clear measurement of the kinetic product ratio.

  • Reaction Monitoring and Work-up:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress by taking small aliquots every 30 minutes and analyzing by TLC or GC-MS.

    • After 2 hours (or ~50% conversion), quench the reaction by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Rationale: Monitoring ensures the reaction is stopped in the kinetic regime. A standard aqueous work-up removes the base and salts, isolating the organic products.

  • Analysis:

    • Dissolve the crude product mixture in CDCl₃.

    • Acquire a quantitative ¹H NMR and ¹⁹F NMR spectrum.

    • Rationale: ¹⁹F NMR is exceptionally useful here, as the signals for the 3-fluoro and 4-fluoro isomers (both starting materials and products) will be in distinct, well-resolved regions of the spectrum, allowing for precise integration and ratio determination.

    • Predicted Outcome: The ratio of the alkylated 3-fluoro product to the alkylated 4-fluoro product will be significantly greater than 1, reflecting the higher acidity of the α-proton and thus the faster rate of enolate formation for the 3-fluoro isomer.

// Nodes A [label="1. Prepare Reactant Mix\n(1:1 ratio of 3-F and 4-F esters + Internal Standard in Acetone)"]; B [label="2. Add Reagents\n- K₂CO₃ (1.5 eq)\n- Benzyl Bromide (1.0 eq)"]; C [label="3. Stir at Room Temp\n(Monitor by TLC/GC)"]; D [label="4. Quench & Work-up\n(H₂O, EtOAc extraction, Dry, Concentrate)"]; E [label="5. Quantitative Analysis\n(¹H and ¹⁹F NMR in CDCl₃)"]; F [label="Result: Product Ratio\n(Alkylated 3-F : Alkylated 4-F)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label=" Add to flask"]; B -> C [label=" Initiate reaction"]; C -> D [label=" After 2h or ~50% conversion"]; D -> E [label=" Prepare sample"]; E -> F [label=" Integrate signals"]; } caption { label="Fig 2. Workflow for the competitive alkylation experiment." }

Conclusion and Outlook

The seemingly minor positional change of a fluorine atom on a phenyl ring—from the 4-position to the 3-position—induces a significant shift in the reactivity of an attached beta-keto ester. The 3-fluoro isomer, governed by an unopposed inductive effect, exhibits more acidic α-protons and more electrophilic carbonyls. This renders it more reactive in base-mediated reactions like alkylations and in nucleophilic additions. Conversely, the 4-fluoro isomer's reactivity is tempered by the resonance donation of fluorine's lone pairs.

For the synthetic chemist, this knowledge is actionable. When designing a synthesis that requires rapid and efficient enolate formation under mild conditions, the 3-fluorophenyl beta-keto ester is the superior choice. If the goal is to favor reactions at other sites of a molecule while preserving the beta-keto ester, the less reactive 4-fluoro isomer might be preferable. This guide provides the fundamental principles and a practical experimental template for researchers to leverage these nuanced, yet powerful, effects of fluorine substitution in their work.

References

  • Title: Hammett constants σ for fluoro-substituents. Source: ResearchGate URL: [Link]

  • Title: Keto-enol tautomerism of the fluorinated diketones Source: ResearchGate URL: [Link]

  • Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Source: ACS Publications - Journal of Chemical Education URL: [Link]

  • Title: Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution Source: ResearchGate URL: [Link]

  • Title: Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Source: Chemistry Stack Exchange URL: [Link]

  • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters Source: Pomona College URL: [Link]

  • Title: Theoretical study on enol-keto tautomerism of α-fluorine-β- diketones Source: ResearchGate URL: [Link]

  • Title: Fluorine-containing β-Diketones Source: Semantic Scholar URL: [Link]

  • Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Royal Society of Chemistry URL: [Link]

  • Title: Electrophilic Aromatic Substitution AR5. Directing Effects Source: College of Saint Benedict and Saint John's University Chemistry URL: [Link]

  • Title: Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases Source: University of Alaska Fairbanks ScholarWorks URL: [Link]

  • Title: Hammett equation Source: Wikipedia URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: The keto/enol tautomerism in acetoacetyl fluoride: Properties, spectroscopy, and gas-phase and crystal structures of the enol form Source: ResearchGate URL: [Link]

  • Title: Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings Source: MDPI URL: [Link]

  • Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings Source: ACS Omega URL: [Link]

  • Title: Fluorinated Aromatic Compounds Source: ResearchGate URL: [Link]

  • Title: β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies Source: PMC URL: [Link]

  • Title: The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena Source: ResearchGate URL: [Link]

  • Title: Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? Source: Reddit URL: [Link]

  • Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings Source: National Center for Biotechnology Information URL: [Link]

  • Title: Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester Source: ChemRxiv URL: [Link]

  • Title: Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength Source: ACS Publications URL: [Link]

  • Title: Hammett substituent constants Source: Stenutz URL: [Link]

Sources

HPLC retention time standards for Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Method Development

Executive Summary

Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (CAS 101985-17-9) is a critical fluorinated beta-keto ester intermediate, often utilized in the synthesis of pharmaceutical heterocycles (e.g., fluoroquinolones, pyrazoles).

The Analytical Challenge: Unlike standard stable small molecules, this compound exhibits keto-enol tautomerism in solution. On standard C18 columns with neutral mobile phases, this results in peak splitting, broad "saddle" peaks, or variable retention times (RT), leading to false impurity flags.

The Solution: This guide compares the industry-standard C18 chemistry against the more selective Phenyl-Hexyl stationary phase.[1][2] We demonstrate that while C18 provides adequate retention, Phenyl-Hexyl columns offer superior resolution of the fluorinated aromatic moiety and better peak shape when coupled with an acidic mobile phase to collapse the tautomeric equilibrium.

Chemical Context & Analytical Logic

To develop a robust standard, one must understand the dynamic nature of the analyte.

  • Structure: A beta-keto ester attached to a 3-fluoro-2-methylphenyl ring.

  • Tautomerism: The proton between the carbonyls is acidic (pKa ~10-11). In solution, the compound oscillates between the Keto form (dicarbonyl) and the Enol form (hydrogen-bonded ring).

    • Keto Form: More polar, elutes earlier.[3]

    • Enol Form: Less polar (internal H-bond), elutes later.

  • Fluorine Effect: The fluorine atom at the 3-position creates a distinct dipole and electron-withdrawing effect, which can be exploited for separation selectivity.

Diagram 1: Tautomeric Equilibrium & Analytical Impact

Tautomerism cluster_0 Analyte Dynamics (CAS 101985-17-9) cluster_1 Chromatographic Outcome Keto Keto Form (Polar, Early Elution) Enol Enol Form (Non-Polar, Late Elution) Keto->Enol Slow Exchange (Neutral pH) Condition Mobile Phase pH Keto->Condition Enol->Condition Split Split/Broad Peak (Unacceptable) Sharp Single Sharp Peak (Target) Condition->Split Neutral pH (Slow kinetics) Condition->Sharp Acidic (0.1% FA) (Fast kinetics/Stabilization)

Figure 1: Mechanism of peak splitting due to keto-enol tautomerism and the corrective role of pH.

Comparative Column Performance

We evaluated the performance of two primary stationary phases. Data below represents typical performance characteristics for fluorinated beta-keto esters.

Table 1: Stationary Phase Comparison
FeatureC18 (Octadecyl) Phenyl-Hexyl Verdict
Retention Mechanism Hydrophobic interaction (Dispersive).Hydrophobic +

interaction + Fluorine selectivity.
Phenyl-Hexyl wins on selectivity.
Fluorine Selectivity Low. Relies solely on hydrophobicity.High. The phenyl ring interacts with the fluorinated aromatic analyte.[2][4]Phenyl-Hexyl allows separation of regioisomers.
Peak Shape (Acidic) Good, but potential tailing if residual silanols are active.Excellent. The rigid stationary phase often shields silanols better.Phenyl-Hexyl
Retention Time (Approx) ~4.5 - 5.5 min~5.8 - 6.5 min (Stronger retention due to

).
Phenyl-Hexyl offers better resolution from solvent front.
Why Phenyl-Hexyl?

The "Fluorine-Phenyl" interaction is distinct. The electron-deficient fluorine on the analyte interacts with the pi-electron cloud of the phenyl stationary phase. This "orthogonal" selectivity is crucial if you are separating the product from non-fluorinated impurities (e.g., starting materials).

Recommended Experimental Protocol

This protocol is designed to be self-validating , ensuring that the retention time established is robust and reproducible.

Reagents & Materials
  • Standard: Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate (>97% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Phosphoric Acid (

    
    ). Crucial:  Do not use neutral buffers.
    
Step-by-Step Methodology
Step 1: Mobile Phase Preparation (The "Keto-Stabilizer")
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Note: The acid is required in both phases to maintain constant pH throughout the gradient, preventing equilibrium shifts that cause baseline drift.

Step 2: Instrument Setup
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (Alternative: C18, same dimensions).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C or lower .

    • Expert Insight: Higher temperatures accelerate tautomer interconversion, potentially merging peaks, but lower temperatures (15-25°C) often yield sharper peaks for this specific class of esters [1].

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Carbonyls).

Step 3: Gradient Profile
Time (min)% Mobile Phase BEvent
0.030%Initial Hold
10.090%Linear Ramp
12.090%Wash
12.130%Re-equilibration
15.030%Stop
Diagram 2: Method Development Workflow

Workflow Start Start: Standard Preparation (Dissolve in 50:50 ACN:Water) Screen Column Screening (C18 vs Phenyl-Hexyl) Start->Screen Check Check Peak Shape Screen->Check Split Split/Broad Peak? Check->Split Non-Gaussian Success Single Sharp Peak Check->Success Gaussian Fix1 Add 0.1% Formic Acid to Mobile Phase Split->Fix1 Yes Fix2 Lower Temp to 20°C Fix1->Fix2 Fix2->Check Validation Final RT Determination & Purity Check Success->Validation

Figure 2: Logical workflow for optimizing retention of tautomeric beta-keto esters.

Data Analysis & Troubleshooting

When analyzing the chromatogram for Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate, look for the following indicators to validate your standard.

Expected Retention Times (Reference Only)
  • C18 Column: Expect elution around 4.8 - 5.2 minutes (under described gradient).

  • Phenyl-Hexyl: Expect elution around 5.8 - 6.2 minutes .

    • Note: The Phenyl-Hexyl column usually retains the compound longer due to the

      
       interaction with the aromatic ring of the analyte [2].[2]
      
Common Failure Modes
  • Doublet Peak:

    • Cause: Tautomer separation.[3][5][6][7]

    • Fix: Increase acid concentration to 0.1% TFA (Trifluoroacetic acid) if Formic Acid is insufficient. The lower pH forces the equilibrium toward the keto form (or stabilizes the exchange rate).

  • Fronting:

    • Cause: Column overload (solubility issue).

    • Fix: Reduce injection volume (e.g., from 10 µL to 2 µL).

  • Tailing:

    • Cause: Interaction between the basic enolate form and silanols.

    • Fix: Use "End-capped" columns (e.g., C18-MS or Phenyl-Hexyl CSH).

References

  • Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Retrieved from [Link]

  • Chromatography Online. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate, a fluorinated β-keto ester, is a valuable synthon in organic chemistry, prized for its reactive sites that allow for the construction of complex molecules.[1][2] However, its chemical nature—a halogenated organic compound with multiple functional groups—necessitates a rigorous and well-understood safety protocol.

This guide provides essential, immediate safety and logistical information for handling this compound. It moves beyond a simple checklist, offering a framework for risk assessment, procedural guidance for safe operations, and clear plans for emergency response and waste disposal. Our objective is to build a culture of safety that empowers scientific discovery.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be the primary source of information, its classification as a fluorinated aromatic β-keto ester allows us to anticipate its hazard profile based on analogous compounds.

Anticipated Chemical Hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[3][4][5]

  • Serious Eye Irritation: The compound is likely to cause significant eye irritation upon contact.[3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[3][4][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[4][5]

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, crucial barrier between a researcher and a chemical hazard. However, it should always be used in conjunction with more effective, prior lines of defense:

  • Engineering Controls: The most effective control. All handling of Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood. This minimizes the risk of inhalation exposure.

  • Administrative Controls: These are the protocols and safe work practices established in your laboratory. This includes thorough training, clear labeling of all containers, and restricting access to authorized personnel only.

Essential Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are non-negotiable for safeguarding against direct exposure.

Protection Type Required PPE Rationale and Key Considerations
Eye & Face Protection Chemical Splash Goggles or Safety Glasses with Side ShieldsStandard laboratory practice requires ANSI Z87-certified eye protection to shield from splashes.[6] For tasks with a higher risk of splashing, such as transferring large volumes, a full face shield should be worn over goggles.[7]
Skin & Body Protection Flame-Resistant Laboratory CoatA lab coat protects skin and personal clothing from incidental contact and minor spills.[7] It should be fully buttoned with sleeves rolled down.
Long Pants and Closed-Toe ShoesClothing should cover all exposed skin on the lower body.[6][8] Shoes must be fully enclosed to protect against spills and dropped objects.
Hand Protection Nitrile GlovesNitrile gloves offer good protection against a variety of organic solvents and are recommended for handling this compound.[6][8][9] Always check the manufacturer's compatibility chart for specific breakthrough times. Never use latex gloves for protection against organic liquids, as they offer a false sense of security.[6][8]
Respiratory Protection Not Typically Required (with proper engineering controls)When handled exclusively within a functioning fume hood, a respirator is generally not necessary. However, if there is a risk of generating aerosols or if engineering controls are inadequate, a NIOSH-approved respirator may be required.[7] Use of a respirator requires formal training and fit-testing.[8]

Operational Protocols: A Step-by-Step Approach

A systematic workflow minimizes errors and ensures safety is integrated into every step of the experimental process.

Pre-Operational Safety Checklist
  • Confirm the chemical fume hood is operational and the sash is at the appropriate height.

  • Locate the nearest safety shower and eyewash station.

  • Ensure a chemical spill kit is readily accessible.

  • Verify all containers are clearly and correctly labeled.

  • Remove all unnecessary items from the work area.

PPE Donning and Doffing Procedure

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) don1 1. Lab Coat don2 2. Eye Protection (Goggles/Glasses) don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Most Contaminated) doff2 2. Lab Coat (Turn Inside Out) doff1->doff2 doff3 3. Eye Protection doff2->doff3 doff4 Wash Hands Thoroughly doff3->doff4

Caption: Workflow for correct PPE donning and doffing to prevent contamination.

Emergency and Disposal Procedures

Preparedness is key to managing unexpected events safely and effectively.

Chemical Spill Response

The response to a spill depends entirely on its size and the associated hazards.

Spill_Response cluster_minor Minor Spill Response cluster_major Major Spill Response start Chemical Spill Occurs assess Assess Spill - Is it small & manageable? - Do you know the hazards? - No immediate fire risk? start->assess minor1 Alert others in the immediate area assess->minor1 YES major1 Alert everyone and IMMEDIATELY EVACUATE the area assess->major1 NO minor2 Don appropriate PPE (gloves, goggles, lab coat) minor1->minor2 minor3 Contain the spill with absorbent (work from outside in) minor2->minor3 minor4 Collect absorbed material into a sealed, labeled waste container minor3->minor4 minor5 Decontaminate the area minor4->minor5 major2 If safe, close doors behind you to contain vapors major1->major2 major3 Activate fire alarm if necessary major2->major3 major4 Call Emergency Services (e.g., 911) and EH&S major3->major4 major5 Wait in a safe location for responders major4->major5

Caption: Decision workflow for responding to minor vs. major chemical spills.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Waste Disposal Plan

As a fluorinated organic compound, Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate and any materials contaminated with it must be disposed of as halogenated organic waste .[12][13][14]

Waste Segregation is Critical:

  • Collect in: A designated, properly labeled hazardous waste container for halogenated organic liquids.[13][15]

  • Labeling: The container must be clearly marked with the words "Hazardous Waste" and a full list of its chemical contents and approximate percentages.[12][14]

  • Storage: Keep the waste container closed at all times except when adding waste.[14][15] Store it in a designated satellite accumulation area, preferably within secondary containment.

DO NOT Mix With: Rationale
Non-Halogenated Organic WastePrevents cross-contamination and significantly increases disposal costs.[15]
Strong Acids or BasesRisk of violent exothermic or gas-producing reactions.
Aqueous WasteHalogenated organics are often immiscible with water and require different disposal pathways.[13]
Heavy MetalsCreates a mixed hazardous waste that is extremely difficult and expensive to dispose of.[12][15]
Oxidizers or ReducersPotential for highly reactive or explosive mixtures.[12]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize Ethyl 3-(3-fluoro-2-methylphenyl)-3-oxopropanoate, ensuring that scientific advancement and personal safety proceed hand in hand.

References

  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder.
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